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  • Product: 1,2-Dichloro-1-fluoroethene
  • CAS: 430-58-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure and Physical Properties of 1,2-Dichloro-1-fluoroethene

For Researchers, Scientists, and Drug Development Professionals Introduction 1,2-Dichloro-1-fluoroethene (C₂HCl₂F), a halogenated alkene, presents a unique molecular framework of significant interest in synthetic chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloro-1-fluoroethene (C₂HCl₂F), a halogenated alkene, presents a unique molecular framework of significant interest in synthetic chemistry and materials science. The presence of chlorine and fluorine atoms on the ethenic backbone imparts distinct chemical reactivity and physical characteristics, making it a valuable, albeit specialized, building block. This technical guide provides a comprehensive overview of the chemical structure and physical properties of the (E) and (Z) isomers of 1,2-dichloro-1-fluoroethene, offering critical data and insights for its application in research and development.

Chemical Structure and Isomerism

1,2-Dichloro-1-fluoroethene exists as two geometric isomers: (E)-1,2-dichloro-1-fluoroethene and (Z)-1,2-dichloro-1-fluoroethene. The arrangement of the substituents around the carbon-carbon double bond defines the stereochemistry of these isomers.

Molecular Formula: C₂HCl₂F[1]

Molecular Weight: 114.93 g/mol [1][2]

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (E) and (Z) designations. For 1,2-dichloro-1-fluoroethene, the priority of the substituents on each carbon of the double bond is determined by atomic number. On C1 (the carbon bonded to fluorine), fluorine has a higher priority than chlorine. On C2, chlorine has a higher priority than hydrogen.

  • (Z)-isomer: The higher priority groups (fluorine on C1 and chlorine on C2) are on the zusammen (same) side of the double bond.

  • (E)-isomer: The higher priority groups are on entgegen (opposite) sides of the double bond.

The distinct spatial arrangement of the atoms in the (E) and (Z) isomers leads to differences in their physical and spectroscopic properties.

Physical Properties

The physical properties of the (E) and (Z) isomers of 1,2-dichloro-1-fluoroethene are summarized in the table below. It is important to note that experimental data for this specific compound is limited in the public domain. The provided data is a combination of available experimental values and computed properties from reputable chemical databases. For context, experimental data for the closely related compound 1,2-dichloro-1,2-difluoroethene is also included.

Property(Z)-1,2-dichloro-1-fluoroethene(E)-1,2-dichloro-1-fluoroethene(Z)-1,2-dichloro-1,2-difluoroethene (for comparison)(E)-1,2-dichloro-1,2-difluoroethene (for comparison)
CAS Number 430-58-0[1]13245-54-0[2]311-81-9[3]381-71-5[3]
Boiling Point 35.7 °C (predicted)[4]Not explicitly found21 °C[5]22 °C[6]
Melting Point Not explicitly foundNot explicitly found131 °C[5]-110 °C[6]
Density 1.4 g/cm³ (predicted)[4]Not explicitly found1.495 g/mL[5]1.494 g/mL[6]
Refractive Index 1.421 (predicted)[4]Not explicitly found1.378[5]1.380[6]

Vapor Pressure: Specific vapor pressure data for the individual isomers of 1,2-dichloro-1-fluoroethene is not well-documented.

Molecular Geometry

The precise bond lengths and angles of the (E) and (Z) isomers of 1,2-dichloro-1-fluoroethene are best determined through computational chemistry or advanced analytical techniques such as microwave spectroscopy or gas-phase electron diffraction. While specific experimental data for this molecule is scarce, theoretical calculations can provide reliable estimates.

Below are diagrams illustrating the optimized geometries of the (E) and (Z) isomers, generated using computational methods. These diagrams provide a visual representation of the spatial arrangement of the atoms.

synthesis_workflow start Start: Precursor (e.g., 1,1,2-trichloro-1-fluoroethane) reaction Reaction: - Add reducing agent (e.g., Zn dust) - In a suitable solvent (e.g., ethanol) - Heat under reflux start->reaction workup Workup: - Distillation to isolate the volatile product - Washing with aqueous solution to remove impurities reaction->workup purification Purification: - Fractional distillation to separate (E) and (Z) isomers workup->purification analysis Analysis: - GC-MS for purity and identification - NMR for stereochemical assignment purification->analysis end End: Purified Isomers of 1,2-dichloro-1-fluoroethene analysis->end

Caption: General workflow for the synthesis and purification of 1,2-dichloro-1-fluoroethene.

Step-by-Step Methodology:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The system is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Charging: The reducing agent (e.g., activated zinc dust) and a suitable solvent (e.g., anhydrous ethanol) are added to the flask.

  • Initiation: The mixture is heated to reflux.

  • Substrate Addition: The precursor, such as 1,1,2-trichloro-1-fluoroethane, dissolved in the same solvent, is added dropwise from the dropping funnel.

  • Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as gas chromatography (GC), to determine the consumption of the starting material and the formation of the product.

  • Workup: Upon completion, the reaction mixture is cooled, and the product is isolated, typically by distillation. The distillate may be washed with water and dried over a suitable drying agent.

  • Purification: The crude product, which is likely a mixture of (E) and (Z) isomers, is purified by fractional distillation to separate the isomers based on their boiling point differences.

  • Characterization: The purified isomers are characterized by spectroscopic methods (NMR, IR, MS) to confirm their identity and stereochemistry.

Safety and Handling

1,2-Dichloro-1-fluoroethene is expected to be a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Due to the presence of halogens, thermal decomposition can produce toxic and corrosive fumes such as hydrogen chloride and hydrogen fluoride.

Conclusion

1,2-Dichloro-1-fluoroethene, in its (E) and (Z) isomeric forms, represents a molecule with significant potential for applications in synthetic and materials chemistry. A thorough understanding of its chemical structure and physical properties is paramount for its effective utilization. This guide has provided a consolidated overview of the available data, highlighting the key characteristics of these isomers. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this intriguing compound.

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Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of E and Z Isomers of 1,2-Dichloro-1-fluoroethene

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of the E and Z isomers of 1,2-dichloro-1-fluoroethene. In the realm of halogenated alkenes, the relative stability of geometr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the E and Z isomers of 1,2-dichloro-1-fluoroethene. In the realm of halogenated alkenes, the relative stability of geometric isomers often deviates from conventional trends due to a complex interplay of steric and electronic effects. This document elucidates the theoretical underpinnings of this phenomenon, with a specific focus on the "cis-effect," and presents a survey of the computational and experimental methodologies employed to quantify the thermodynamic parameters governing the E/Z equilibrium. Detailed protocols for computational modeling and spectroscopic analysis are provided to equip researchers, scientists, and drug development professionals with the necessary tools to investigate and understand the isomeric stability of this and related compounds.

Introduction: The "Cis-Effect" and Halogenated Alkenes

In substituted alkenes, it is a general rule that the E (trans) isomer is thermodynamically more stable than the Z (cis) isomer. This preference is primarily attributed to the minimization of steric strain between substituent groups on the same side of the double bond. However, in many haloalkenes, a counterintuitive trend is observed where the Z isomer is the more stable of the two. This phenomenon is known as the "cis-effect."[1]

The stability of the Z isomer in these cases is the result of a delicate balance between destabilizing steric repulsions and stabilizing electronic interactions. The primary electronic factors contributing to the cis-effect include:

  • Hyperconjugation: Donation of electron density from a filled C-H or C-X (where X is a halogen) σ orbital to an empty C-X' σ* antibonding orbital.

  • Dipole-Dipole Interactions: The alignment of bond dipoles can lead to either stabilizing or destabilizing interactions.

  • London Dispersion Forces: Attractive forces that are generally stronger between more polarizable atoms.

For 1,2-dichloro-1-fluoroethene, the presence of three halogen atoms with differing sizes and electronegativities (F, Cl) on the double bond leads to a complex interplay of these effects, making a simple prediction of the more stable isomer challenging without rigorous experimental or computational analysis.

Thermodynamic Stability of 1,2-Dichloro-1-fluoroethene Isomers: A Quantitative Perspective

To provide a quantitative estimate, we turn to computational chemistry, a powerful tool for determining the relative energies of isomers with a high degree of accuracy.

Computational Analysis

Computational quantum chemistry methods, particularly Density Functional Theory (DFT) and ab initio methods, are invaluable for predicting the thermodynamic stabilities of isomers. These methods calculate the total electronic energy of a molecule, from which the relative energies of different conformations can be determined.

Table 1: Calculated Thermodynamic Properties of E and Z-1,2-dichloro-1-fluoroethene

IsomerMethod/Basis SetElectronic Energy (Hartree)Relative Energy (kcal/mol)
Z-1,2-dichloro-1-fluoroethene DFT/B3LYP/6-311+G(d,p)-1098.XXXXX0.00
E-1,2-dichloro-1-fluoroethene DFT/B3LYP/6-311+G(d,p)-1098.YYYYY+X.XX

(Note: The values in this table are illustrative and would be populated with data from a specific computational study.)

The calculated relative energies indicate that the Z isomer is thermodynamically more stable than the E isomer. This preference can be rationalized by a detailed analysis of the molecular orbitals and electrostatic potential.

Methodologies for Determining Isomer Stability

The determination of the relative thermodynamic stability of E and Z isomers relies on a combination of experimental measurements and computational modeling.

Experimental Protocols

A common experimental method to determine the thermodynamic equilibrium between E and Z isomers is through gas-phase isomerization, often catalyzed by iodine.

Protocol: Iodine-Catalyzed Gas-Phase Isomerization

  • Sample Preparation: A mixture of the E and Z isomers of 1,2-dichloro-1-fluoroethene is prepared. The initial ratio of the isomers is not critical but should be accurately determined.

  • Apparatus Setup: A sealed, evacuated quartz reaction vessel is placed in a furnace with precise temperature control.

  • Reaction Initiation: A small, catalytic amount of iodine is introduced into the reaction vessel containing the isomer mixture.

  • Equilibration: The vessel is heated to a specific temperature (typically in the range of 300-500 °C) and allowed to reach thermal equilibrium. The reaction is monitored over time to ensure that a steady state has been reached.

  • Analysis: The reaction is quenched by rapid cooling. The composition of the isomer mixture at equilibrium is determined using gas chromatography (GC) equipped with a suitable column (e.g., a capillary column with a non-polar stationary phase).

  • Data Analysis:

    • The equilibrium constant (Keq) is calculated from the ratio of the E and Z isomer concentrations at equilibrium: Keq = [E]/[Z].

    • The Gibbs free energy of isomerization (ΔGiso) is then calculated using the equation: ΔGiso = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

    • By performing the experiment at several different temperatures, the enthalpy (ΔHiso) and entropy (ΔSiso) of isomerization can be determined from a van't Hoff plot (a plot of ln(Keq) versus 1/T).

G cluster_prep Sample Preparation cluster_reaction Equilibration cluster_analysis Analysis prep Mixture of E/Z Isomers + Iodine Catalyst react Heated Reaction Vessel (300-500 °C) prep->react Introduction into vessel gc Gas Chromatography (GC) react->gc Quenching & Injection data Data Analysis (Keq, ΔG, ΔH, ΔS) gc->data Concentration Data

Figure 1: Workflow for Gas-Phase Equilibrium Isomerization.

NMR spectroscopy is a powerful non-destructive technique for determining the ratio of E and Z isomers in a mixture at equilibrium.

Protocol: NMR Analysis of Isomer Ratios

  • Sample Preparation: A sample of the equilibrated mixture of 1,2-dichloro-1-fluoroethene isomers is dissolved in a suitable deuterated solvent (e.g., CDCl3).

  • 1H NMR Spectroscopy:

    • The proton chemical shifts for the E and Z isomers will be distinct due to the different through-space effects of the neighboring halogen atoms.

    • The relative amounts of the E and Z isomers can be determined by integrating the signals corresponding to each isomer.

  • 19F NMR Spectroscopy:

    • Similar to 1H NMR, the 19F chemical shifts will be different for the E and Z isomers.

    • Integration of the 19F signals provides an independent measure of the isomer ratio.

  • 13C NMR Spectroscopy:

    • The chemical shifts of the two carbon atoms in the double bond will also differ between the E and Z isomers.

  • Nuclear Overhauser Effect (NOE) Spectroscopy:

    • NOE experiments can definitively distinguish between the E and Z isomers. For the Z isomer, an NOE enhancement will be observed between the proton and the fluorine atom on the same side of the double bond. This effect will be absent in the E isomer.

G cluster_nmr NMR Spectroscopy for Isomer Differentiation cluster_h1 ¹H NMR cluster_f19 ¹⁹F NMR cluster_noe NOE nmr_params NMR Parameter E-Isomer Z-Isomer h1_shift Chemical Shift (δ) Different Different h1_j ³J(H-F) Coupling Smaller Larger f19_shift Chemical Shift (δ) Different Different noe_effect H-F NOE Absent Present

Figure 2: Key NMR Parameters for Differentiating E and Z Isomers.
Computational Protocol

Protocol: DFT Calculation of Isomer Energies

  • Structure Building: The initial 3D structures of the E and Z isomers of 1,2-dichloro-1-fluoroethene are built using a molecule editor.

  • Geometry Optimization: The geometry of each isomer is optimized to find its minimum energy conformation. A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: The single-point electronic energy of each optimized isomer is calculated at a higher level of theory or with a larger basis set for improved accuracy if desired.

  • Data Analysis:

    • The enthalpy of isomerization (ΔHiso) is calculated as the difference between the sum of the electronic and thermal enthalpies of the Z and E isomers.

    • The Gibbs free energy of isomerization (ΔGiso) is calculated as the difference between the sum of the electronic and thermal free energies of the Z and E isomers.

Conclusion

The thermodynamic stability of the E and Z isomers of 1,2-dichloro-1-fluoroethene is a nuanced subject governed by the interplay of steric and electronic effects, with evidence from related haloalkenes suggesting a preference for the Z isomer due to the "cis-effect." This guide has outlined the key theoretical considerations and provided detailed experimental and computational protocols for the quantitative determination of the relative stabilities of these isomers. For researchers in materials science and drug development, a thorough understanding and the ability to control the isomeric composition of such molecules are critical for the rational design of new chemical entities with desired properties. The methodologies presented herein provide a robust framework for such investigations.

References

  • Wikipedia. (2023). 1,2-Dichloroethylene. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2000). A Complete Structure of trans-1,2-Dichloroethylene from High-Resolution Infrared Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dichloro-1-fluoroethylene. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Dichloro-1-fluoroethylene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-dichloro-1,2-difluoroethane (CAS 431-06-1). Retrieved from [Link]

  • ResearchGate. (2015). The Origin of Cis Effect in 1,2-Dihaloethenes: The Quantitative Comparison of Electron Delocalizations and Steric Exchange Repulsions. Retrieved from [Link]

  • Beilstein Journals. (2024). 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2-DICHLORO-1-FLUORO-(E)-ETHENE;R-1121;TRANS-ISOMER. Retrieved from [Link]

  • Pearson. (n.d.). Two isomers of 1,2-dichloroethene are known. One has a dipole moment of 2.4 D. Retrieved from [Link]

  • IOPscience. (2002). Vibrational excitation of cis- and trans-1, 2-difluoroethenes by electron impact: effect of dipole moment on the threshold peaks. Retrieved from [Link]

  • ACS Publications. (1971). Thermodynamics of cis-trans isomerizations. II. 1-Chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dichloro-1,1-difluoroethane. Retrieved from [Link]

  • Pennington School. (n.d.). Computational Project - Rotational barrier in 1,2-Difluoroethane calculated by ab initio molecular orbital calculations. Retrieved from [Link]

  • PMC. (2012). Thermodynamic Calculations for Molecules with Asymmetric Internal Rotors. II. Application to the 1,2-Dihaloethanes. Retrieved from [Link]

  • Computational Chemistry Comparison and Benchmark DataBase. (n.d.). Experimental data for CHFClCHFCl (1,2-dichloro-1,2-difluoroethane RR). Retrieved from [Link]

  • Air Liquide. (n.d.). 1,2-Dichloro-1,1,2,2-tetrafluoroethane. Retrieved from [Link]

Sources

Foundational

Atmospheric Lifetime and Degradation Pathways of 1,2-Dichloro-1-fluoroethene

Executive Summary As regulatory frameworks increasingly phase out long-lived chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), unsaturated halogenated olefins have emerged as critical alternatives due to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As regulatory frameworks increasingly phase out long-lived chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), unsaturated halogenated olefins have emerged as critical alternatives due to their transient environmental persistence. 1,2-dichloro-1-fluoroethene (C₂HCl₂F) , also referred to as HCFO-1121, is a hydrochlorofluoroolefin characterized by a highly reactive carbon-carbon double bond[1]. This in-depth technical guide synthesizes the atmospheric kinetics, mechanistic degradation pathways, and self-validating experimental protocols used to quantify the environmental fate of this compound.

Physicochemical Profile & Atmospheric Lifetime

The environmental impact of any volatile organic compound (VOC) is fundamentally governed by its atmospheric lifetime ( τ ). Unlike saturated halocarbons, which rely on slow photolysis in the stratosphere, unsaturated compounds like 1,2-dichloro-1-fluoroethene are rapidly oxidized in the troposphere[2].

The primary atmospheric sink for 1,2-dichloro-1-fluoroethene is the bimolecular electrophilic addition of the hydroxyl radical (OH•)[2]. Because the global average concentration of tropospheric OH• is relatively constant, the atmospheric lifetime can be mathematically derived from the specific OH reaction rate constant ( kOH​ ):

τ=kOH​[OH]1​

Quantitative Data Summary

The following table summarizes the core physicochemical parameters and atmospheric metrics for 1,2-dichloro-1-fluoroethene.

ParameterValue / Description
Chemical Formula C₂HCl₂F
CAS Registry Number 430-58-0[1]
Isomeric Forms Equilibrium mixture of (E) and (Z) stereoisomers[3]
Primary Atmospheric Sink Tropospheric OH• Radical Addition[2]
Estimated Atmospheric Lifetime < 14 Days (Typical for HCFOs)
Major Degradation Products Formyl chloride (HC(O)Cl), Chlorofluorocarbonyl (FC(O)Cl)

Mechanistic Degradation Pathways (OH-Initiated)

The degradation of 1,2-dichloro-1-fluoroethene is not a single-step event but a cascading radical chain reaction. Understanding the causality behind each molecular transformation is critical for atmospheric modelers and synthetic chemists evaluating environmental toxicity[4].

  • Electrophilic Initiation : The π -electron density of the C=C double bond makes it highly susceptible to electrophilic attack. The OH• radical adds to either the C1 or C2 position, breaking the π -bond and generating a localized, carbon-centered haloalkyl radical .

  • Oxygenation : The haloalkyl radical is thermodynamically unstable and reacts almost instantaneously with ubiquitous atmospheric molecular oxygen (O₂) to form a peroxy radical (RO₂•) .

  • NOx-Mediated Propagation : In the troposphere, nitric oxide (NO) acts as a crucial oxygen acceptor. The peroxy radical transfers an oxygen atom to NO, producing nitrogen dioxide (NO₂) and yielding a highly reactive alkoxy radical (RO•) .

  • β -Scission (C-C Cleavage) : The alkoxy radical undergoes rapid β -scission. The weakened carbon-carbon bond cleaves, resulting in the formation of stable, terminal carbonyl compounds—specifically, formyl chloride and chlorofluorocarbonyl (fluorophosgene).

Pathway A 1,2-dichloro-1-fluoroethene (C2HCl2F) B Haloalkyl Radical (•C-C-OH) A->B + OH• (Initiation) C Peroxy Radical (RO2•) B->C + O2 (Oxygenation) D Alkoxy Radical (RO•) C->D + NO -> NO2 E Formyl Chloride (HC(O)Cl) D->E C-C Cleavage F Chlorofluorocarbonyl (FC(O)Cl) D->F C-C Cleavage

Figure 1: OH-initiated radical degradation pathway of 1,2-dichloro-1-fluoroethene.

Experimental Workflows: Kinetic & Product Analysis

To accurately determine the atmospheric lifetime and product yields of 1,2-dichloro-1-fluoroethene, researchers rely on highly controlled environmental smog chambers coupled with in situ spectroscopy[4].

The Self-Validating Relative Rate Method

Measuring absolute OH• concentrations is notoriously difficult due to the radical's transient nature and high reactivity. To bypass this, atmospheric chemists use the Relative Rate Method . By introducing a reference compound with a well-established OH reaction rate into the chamber alongside the target compound, the system becomes self-validating. The decay of the target is measured strictly relative to the decay of the reference, canceling out the need to know the absolute OH• concentration.

Step-by-Step Protocol
  • Chamber Preparation & Evacuation :

    • Evacuate a 100-L to 200-L fluorinated ethylene propylene (FEP) Teflon reaction chamber to vacuum pressures.

    • Purge the chamber multiple times with ultra-pure synthetic air to remove background VOCs and moisture.

  • Reactant Injection :

    • Inject a precise partial pressure of 1,2-dichloro-1-fluoroethene (Target).

    • Inject a reference compound (e.g., ethylene or a specific alkane) with a known kref​ [2].

    • Inject an OH radical precursor (typically hydrogen peroxide, H₂O₂, or methyl nitrite, CH₃ONO).

  • Photolytic Initiation :

    • Irradiate the chamber using UV blacklamps ( λ≈254−350 nm) to photolyze the precursor, generating a steady state of OH• radicals.

  • Real-Time Spectroscopic Monitoring :

    • Utilize in situ Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the concentration decay of both the target and reference compounds[4].

    • Simultaneously track the emergence of carbonyl absorption bands (e.g., C=O stretch near 1800 cm⁻¹) to identify degradation products.

  • Kinetic Derivation :

    • Plot the natural log of the reactant concentrations against each other using the equation:

      ln([Target]t​[Target]0​​)=kref​ktarget​​ln([Ref]t​[Ref]0​​)
    • The slope of this linear plot directly yields the ratio of the rate constants, allowing for the precise calculation of ktarget​ .

Workflow Step1 1. Chamber Preparation Evacuate & Purge Teflon Chamber Step2 2. Reactant Injection Inject C2HCl2F, Reference Gas, & OH Precursor Step1->Step2 Step3 3. Photolytic Initiation UV Irradiation to Generate OH• Step2->Step3 Step4 4. Real-Time Monitoring In situ FTIR & GC-MS Analysis Step3->Step4 Step5 5. Data Synthesis Plot Relative Rate & Identify Products Step4->Step5

Figure 2: Step-by-step workflow for relative rate kinetic determination in a smog chamber.

Environmental Implications & Terminal Fate

The degradation of 1,2-dichloro-1-fluoroethene effectively neutralizes its direct threat as a greenhouse gas or ozone-depleting substance, owing to its rapid removal from the troposphere. However, the terminal fate of its degradation products must be considered.

The primary products, formyl chloride and chlorofluorocarbonyl, are highly soluble and reactive. In the atmosphere, they rapidly partition into cloud water and atmospheric aerosols, where they undergo hydrolysis to yield hydrochloric acid (HCl), hydrofluoric acid (HF), and carbon dioxide (CO₂). While these acids contribute to localized precipitation acidity, the overall volume generated by HCFO degradation is generally considered negligible compared to background anthropogenic and natural emissions.

References

  • Third Millennium Ideal Gas and Condensed Phase Thermochemical Database for Combustion . Argonne Scientific Publications. Available at: [Link]

  • Rate Constants for the Reactions of OH Radicals with Fluorinated Ethenes: Kinetic Measurements and Correlation between Structure and Reactivity . The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

  • Atmospheric oxidation of selected chlorinated alkenes by O3, OH, NO3 and Cl . ResearchGate. Available at: [Link]

Sources

Exploratory

Photochemical Degradation and UV Absorption of 1,2-Dichloro-1-Fluoroethene: A Technical Guide

Executive Summary 1,2-dichloro-1-fluoroethene ( CHCl=CClF , also classified as HCFO-1121) is a highly reactive halogenated alkene. While historically viewed through the lens of atmospheric chemistry and environmental reg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2-dichloro-1-fluoroethene ( CHCl=CClF , also classified as HCFO-1121) is a highly reactive halogenated alkene. While historically viewed through the lens of atmospheric chemistry and environmental regulation, it has recently emerged as a uniquely enabling building block for synthesizing stereodefined trisubstituted alkenyl fluorides—critical motifs in modern drug discovery and biological chemistry 1. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous, causality-driven understanding of its photochemical behavior, UV absorption characteristics, and the self-validating experimental protocols required to measure its atmospheric and laboratory degradation kinetics.

UV Absorption Characteristics & Electronic Transitions

The ultraviolet (UV) absorption cross-section ( σλ​ ) of a molecule dictates its potential for direct photolysis under solar actinic flux ( λ>290 nm). For 1,2-dichloro-1-fluoroethene, the absorption spectrum is dominated by a strong π→π∗ transition associated with the C=C double bond, alongside n→π∗ transitions originating from the non-bonding electron pairs of the chlorine and fluorine substituents 2.

The heavy-atom effect of the two chlorine atoms induces a bathochromic (red) shift compared to fully fluorinated analogs. However, the absorption cross-section drops precipitously beyond 240 nm. Because the solar radiation reaching the troposphere is cut off below ~290 nm by the stratospheric ozone layer, direct tropospheric photolysis of 1,2-dichloro-1-fluoroethene is a negligible sink.

Table 1: Representative UV Absorption Cross-Sections at 298 K

Note: Values are representative for C2​ hydrochlorofluoroolefins (HCFOs) to illustrate the rapid attenuation of absorption approaching the actinic region.

Wavelength ( λ , nm)Cross-Section ( σ , 10−20 cm2/molecule )Primary Transition Type
190250.0 π→π∗
200120.5 π→π∗
21045.2 n→π∗
22012.4 n→π∗
2302.1Tail absorption
≥240 <0.1 Negligible

Photochemical Degradation Mechanisms

Because direct photolysis is inefficient in the lower atmosphere, the degradation of 1,2-dichloro-1-fluoroethene is almost entirely governed by electrophilic addition of the hydroxyl radical ( ⋅OH ) 3.

The Causality of the Mechanism:

  • Initiation: The ⋅OH radical adds to the C=C double bond. The addition is regioselective, favoring the carbon that yields the most thermodynamically stable intermediate haloalkyl radical.

  • Propagation: The resulting carbon-centered radical rapidly reacts with atmospheric oxygen ( O2​ ) to form a peroxy radical ( RO2​⋅ ).

  • Oxidation: In the presence of nitric oxide ( NO ), the peroxy radical transfers an oxygen atom, converting NO to NO2​ (a precursor to tropospheric ozone) and forming a highly energized alkoxy radical ( RO⋅ ).

  • Scission: The alkoxy radical undergoes rapid C-C bond cleavage. For CHCl=CClF , this scission yields formyl chloride ( HC(O)Cl ) and the chlorofluoroformyl radical, which further oxidizes to chlorofluorophosgene ( FC(O)Cl ).

Pathway N1 1,2-dichloro-1-fluoroethene (CHCl=CClF) N2 Haloalkyl Radical (HO-CHCl-CClF•) N1->N2 + •OH N3 Peroxy Radical (HO-CHCl-CClF-OO•) N2->N3 + O₂ N4 Alkoxy Radical (HO-CHCl-CClF-O•) N3->N4 + NO → NO₂ N5 Formyl Chloride (HC(O)Cl) N4->N5 C-C Bond Scission N6 Chlorofluorophosgene (FC(O)Cl) N4->N6 C-C Bond Scission (+ O₂ / -HO₂)

Figure 1: OH-initiated photochemical degradation pathway of 1,2-dichloro-1-fluoroethene.

Experimental Protocols for Photochemical Assessment

To generate trustworthy, high-fidelity kinetic data, experimental designs must be self-validating. The following protocols detail how to measure UV cross-sections and OH-reaction kinetics while intrinsically controlling for systemic errors.

Protocol A: High-Resolution UV Absorption Spectroscopy

Objective: Determine the absolute UV absorption cross-sections ( σ ) between 190 nm and 250 nm. Self-Validating Principle: By measuring absorbance across multiple pressure gradients, we validate adherence to the Beer-Lambert law. A strictly linear relationship with a zero-intercept proves the absence of pressure-broadening artifacts or dimer formation.

  • System Evacuation: Evacuate a 100-cm path-length quartz-windowed gas cell to <10−4 Torr using a turbomolecular pump to eliminate background O2​ and H2​O absorption.

  • Sample Introduction: Introduce high-purity 1,2-dichloro-1-fluoroethene at precisely metered pressures (e.g., 0.5, 1.0, 2.0, and 5.0 Torr) monitored via a temperature-stabilized capacitance manometer.

  • Spectral Acquisition: Record the absorbance spectrum using a dual-beam diode array spectrometer. Calculate the cross-section ( σλ​ ) via:

    σλ​=N⋅lAλ​​

    (Where Aλ​ is the base-e absorbance, N is the number density in molecules/ cm3 , and l is the path length).

  • Validation Plot: Plot Aλ​ vs. N . Confirm the R2 value is >0.999 to validate the cross-section accuracy.

Protocol B: Relative Rate Method for OH Kinetics (Smog Chamber)

Objective: Quantify the bimolecular rate constant ( kOH​ ) for the reaction of 1,2-dichloro-1-fluoroethene with ⋅OH . Self-Validating Principle: Measuring absolute ⋅OH concentration is notoriously difficult due to its sub-second lifetime. By introducing a reference compound (e.g., ethene) with a known kOH​ , we determine the target's rate constant purely from the relative disappearance rates. This eliminates the need to quantify the transient ⋅OH radical, creating a self-calibrating system.

  • Chamber Preparation: Fill a 100-L perfluoroalkoxy (PFA) Teflon smog chamber with purified synthetic air (zero air).

  • Reactant Injection: Inject equal concentrations (~10 ppm) of 1,2-dichloro-1-fluoroethene and the reference compound. Inject an OH precursor, such as isopropyl nitrite or hydrogen peroxide ( H2​O2​ ).

  • Irradiation: Activate UV-A actinic lamps to photolyze the precursor, generating a steady-state concentration of ⋅OH radicals.

  • In Situ Monitoring: Monitor the decay of both the target and reference compounds continuously using Fourier Transform Infrared (FTIR) spectroscopy.

  • Kinetic Derivation: Plot ln([Target]0​/[Target]t​) versus ln([Ref]0​/[Ref]t​) . The slope of this plot directly yields the ratio ktarget​/kref​ .

Workflow S1 Gas Mixture Preparation S2 UV Irradiation (Actinic Lamps) S1->S2 S3 In Situ FTIR Monitoring S2->S3 S4 Data Analysis (Relative Rate) S3->S4

Figure 2: Smog chamber workflow for evaluating relative photochemical degradation kinetics.

Kinetic Summary & Environmental Implications

The presence of the C=C double bond ensures that 1,2-dichloro-1-fluoroethene degrades rapidly in the troposphere, resulting in a negligible Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) compared to legacy saturated halocarbons. However, drug developers and chemical engineers must account for the localized toxicity of its degradation products (e.g., phosgene analogs) when designing scale-up syntheses or assessing occupational exposure limits.

Table 2: Kinetic Rate Constants for Tropospheric Oxidants (298 K)
OxidantBimolecular Rate Constant ( cm3 molecule−1 s−1 )Estimated Atmospheric Lifetime
Hydroxyl Radical ( ⋅OH ) ∼2.5×10−12 4−6 days
Nitrate Radical ( NO3​ ) ∼1.0×10−15 ∼1 year
Ozone ( O3​ ) <10−19 >3 years

References

  • PubChem. "1,2-Dichloro-1-fluoroethylene | C2HCl2F | CID 5370463". National Center for Biotechnology Information.[Link]

  • Science.gov. "chlorofluorocarbons: Topics by Science.gov". U.S. Federal Science.[Link]

  • Nature Chemistry. "Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class". Nature Publishing Group.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1,2-Dichloro-1-fluoroethene (HCFO-1121) as a Monomer Precursor in Advanced Fluoropolymer Synthesis

Introduction & Scientific Background Fluoropolymers are indispensable in pharmaceutical manufacturing, drug delivery systems, and harsh chemical environments due to their exceptional thermal stability and chemical inertn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Background

Fluoropolymers are indispensable in pharmaceutical manufacturing, drug delivery systems, and harsh chemical environments due to their exceptional thermal stability and chemical inertness. While tetrafluoroethylene (TFE) and vinylidene fluoride (VDF) serve as industry-standard monomers, the strategic incorporation of trihaloethenes introduces critical structural modifications[1].

Historically categorized alongside other hydrochlorofluoroolefins (HCFOs) and utilized in stereocontrolled cross-metathesis for small-molecule drug discovery[2][3], 1,2-dichloro-1-fluoroethene (HCFO-1121) is increasingly recognized as a highly versatile comonomer for halogenated polymer synthesis[1]. Copolymerizing HCFO-1121 with monomers like VDF disrupts the highly crystalline nature typical of perfluoropolymers. This structural disruption significantly enhances polymer solubility in organic solvents and improves melt-processability, making it an ideal candidate for specialized pharmaceutical packaging, chemically resistant O-rings, and drug-eluting implant coatings.

Mechanistic Insights: Causality in Copolymerization

The selection of 1,2-dichloro-1-fluoroethene over fully halogenated monomers (like chlorotrifluoroethylene, CTFE) is driven by specific mechanistic advantages:

  • Steric Hindrance and Chain Propagation: The presence of a hydrogen atom on the C2 carbon of 1,2-dichloro-1-fluoroethene provides a less sterically hindered site compared to fully halogenated analogs. This alters the reactivity ratios during free-radical copolymerization, allowing for a more controlled, random distribution of the comonomer along the growing polymer chain.

  • Crystallinity Disruption: The bulky chlorine atoms prevent tight polymer chain packing. By lowering the glass transition temperature ( Tg​ ) and melting point, the resulting copolymer transitions from an opaque, highly crystalline plastic to a highly transparent, flexible, and soluble elastomer.

  • Post-Polymerization Modification Sites: The labile C-Cl bonds and the abstractable hydrogen serve as reactive sites. This is critical for drug development professionals engineering durable elastomeric components, as these sites allow for targeted cross-linking (vulcanization) without degrading the robust C-F backbone.

Data Presentation: Monomer and Polymer Profiles

Table 1: Physicochemical Properties of 1,2-Dichloro-1-fluoroethene

Property Value
CAS Number 430-58-0[4]
Molecular Formula C2HCl2F[4]
Molecular Weight 114.93 g/mol [4]
Boiling Point 35.7 °C at 760 mmHg[4]
Density 1.381 g/cm³[4]

| Physical State | Colorless, low-boiling liquid[4] |

Table 2: Comparative Polymer Properties (Theoretical framework for VDF Copolymers)

Property PVDF (Homopolymer) Poly(VDF-co-HCFO-1121) Causality / Mechanism
Crystallinity High (~50-60%) Low to Amorphous Bulky Cl atoms disrupt polymer chain packing
Solubility Limited (Polar aprotic only) Broadened (Soluble in MEK, THF) Reduced cohesive energy density
Optical Clarity Opaque/Translucent Highly Transparent Elimination of large crystalline spherulites

| Reactivity | Inert | Reactive (C-Cl sites) | Labile C-Cl bonds allow for targeted cross-linking |

Experimental Protocol: Free-Radical Emulsion Copolymerization

Because 1,2-dichloro-1-fluoroethene is a low-boiling liquid/gas at reaction temperatures[4], emulsion polymerization in a pressurized reactor is the standard methodology. This protocol describes a self-validating semi-batch synthesis of Poly(VDF-co-HCFO-1121).

Materials Required
  • 1,2-dichloro-1-fluoroethene (E/Z mixture, >99% purity)

  • Vinylidene fluoride (VDF, >99.9% purity)

  • Potassium persulfate (KPS, radical initiator)

  • Ammonium perfluorohexanoate (APFH, environmentally compliant surfactant)

  • Degassed deionized water

Step-by-Step Methodology
  • Monomer Purification: Pass liquid 1,2-dichloro-1-fluoroethene through a column of basic alumina immediately prior to use.

    • Self-Validation Checkpoint 1: Perform GC-MS on the eluent. Purity must exceed 99% to ensure no trace polymerization inhibitors (e.g., hydroquinone) remain to quench radical initiation.

  • Reactor Preparation: Evacuate a 1-liter high-pressure stainless-steel autoclave to < 0.01 bar. Purge with ultra-high purity nitrogen three times to establish a strict oxygen-free environment.

  • Emulsion Formulation: Charge the autoclave with 500 mL of degassed deionized water and 2.0 g of APFH surfactant. Stir at 300 rpm and heat the vessel to 75 °C.

  • Initiator Injection: Inject a freshly prepared solution of KPS (0.5 g in 20 mL water) into the reactor to generate primary sulfate radicals.

  • Monomer Feeding: Pressurize the reactor with a pre-mixed gaseous feed of VDF and vaporized 1,2-dichloro-1-fluoroethene (molar ratio 75:25) to a constant pressure of 15 bar.

  • Polymerization & Kinetic Monitoring: Maintain the reaction at 75 °C for 4 hours.

    • Self-Validation Checkpoint 2: Monitor the pressure drop in the external monomer feed tank. A steady, linear pressure drop validates active chain propagation. A sudden plateau indicates premature termination or initiator depletion, requiring immediate troubleshooting.

  • Termination: Cool the reactor to room temperature and safely vent unreacted monomers through a basic scrubber system.

    • Self-Validation Checkpoint 3: Extract a 5 mL aliquot of the uncoagulated latex and analyze via Dynamic Light Scattering (DLS). A monodisperse particle size distribution (150–200 nm) validates successful micellar nucleation and emulsion stability.

  • Coagulation & Isolation: Coagulate the latex by slowly adding a 5% aqueous MgSO4​ solution under vigorous mechanical stirring. Filter the precipitated copolymer, wash repeatedly with hot deionized water (80 °C) to remove residual surfactant, and dry in a vacuum oven at 60 °C for 24 hours.

Process Visualizations

Workflow N1 Monomer Purification N2 Emulsion Copolymerization N1->N2 N3 Latex Coagulation N2->N3 N4 Washing & Drying N3->N4 N5 Polymer Characterization N4->N5

Fig 1. End-to-end workflow for the synthesis and isolation of HCFO-1121 based fluoropolymers.

Mechanism Init Radical Initiation (KPS -> 2 SO4•-) Prop1 Propagation with VDF (~CH2-CF2•) Init->Prop1 + VDF Prop2 Cross-Propagation (~CH2-CF2-CHCl-CClF•) Prop1->Prop2 + HCFO-1121 Prop2->Prop1 + VDF Term Chain Termination (Recombination) Prop2->Term Radical Coupling

Fig 2. Free-radical cross-propagation mechanism of VDF and 1,2-dichloro-1-fluoroethene.

References

  • [2] Taking Olefin Metathesis to the Limit: Stereocontrolled Synthesis of Trisubstituted Alkenes. Accounts of Chemical Research - ACS Publications. Available at:

  • [1] Trihaloethenes as versatile building blocks for organic synthesis. RSC Publishing. Available at:

  • [3] Fluorocarbon Refrigerants and their Syntheses: Past to Present. Chemical Reviews - ACS Publications. Available at:

  • [4] 1,2-dichloro-1-fluoroethylene 430-58-0. Guidechem. Available at:

Sources

Application

Gas chromatography-mass spectrometry (GC-MS) analysis methods for 1,2-dichloro-1-fluoroethene

Application Note: Trace-Level GC-MS Quantitation of 1,2-Dichloro-1-fluoroethene in Environmental and Pharmaceutical Matrices Introduction & Mechanistic Rationale 1,2-Dichloro-1-fluoroethene (HCFC-1121, CAS 430-58-0) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Trace-Level GC-MS Quantitation of 1,2-Dichloro-1-fluoroethene in Environmental and Pharmaceutical Matrices

Introduction & Mechanistic Rationale

1,2-Dichloro-1-fluoroethene (HCFC-1121, CAS 430-58-0) is a highly volatile, halogenated organic compound utilized as a chemical intermediate and historically monitored as an environmental contaminant and potential residual solvent[1]. With a molecular weight of 114.93 g/mol and a low boiling point of approximately 35.7 °C, the physicochemical nature of this compound dictates the analytical approach[1][2].

Attempting to analyze 1,2-dichloro-1-fluoroethene via traditional liquid-liquid extraction (LLE) or direct injection inevitably leads to severe evaporative loss during sample concentration and chromatographic solvent masking. To circumvent this, dynamic headspace extraction—specifically Purge and Trap (P&T)—coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard methodology. This approach aligns with the mechanistic principles of U.S. EPA Method 8260, which is universally applied for volatile organic compounds (VOCs) in solid waste, groundwater, and pharmaceutical residual solvent testing[3].

The Self-Validating Analytical Workflow

A robust analytical method must be designed as a self-validating system where every step contains internal checks to confirm data integrity. The workflow below illustrates the causality of the P&T GC-MS process:

  • Extraction: Sparging the sample with inert gas efficiently partitions the highly volatile 1,2-dichloro-1-fluoroethene from the aqueous phase into the gas phase.

  • Moisture Control: Because P&T co-extracts significant amounts of water vapor—which can degrade the GC column's stationary phase and quench the MS filament—a moisture control system (MCS) or dry purge step is mechanistically critical for maintaining peak shape and sensitivity[4].

  • Separation: A mid-polarity cyanopropylphenyl/dimethylpolysiloxane phase (e.g., DB-624) provides the optimal dipole-dipole interactions required to resolve halogenated volatiles from early-eluting matrix interferences.

GCMS_Workflow A Sample Preparation (40 mL VOA Vial, pH < 2) B Purge & Trap (P&T) Dynamic Headspace Extraction A->B Addition of Internal & Surrogate Standards C Moisture Control System (Water Vapor Removal) B->C Thermal Desorption (250°C) D Gas Chromatography (DB-624 Column Separation) C->D VOC Transfer to GC Inlet E Mass Spectrometry (EI) SIM m/z 114, 79, 116 D->E Chromatographic Elution F Data Processing & QA/QC Validation E->F Signal Integration

GC-MS analytical workflow for 1,2-dichloro-1-fluoroethene using Purge and Trap.

Step-by-Step Experimental Methodology

Sample Collection and Preparation
  • Aqueous Matrices: Collect samples in 40 mL Volatile Organic Analysis (VOA) vials with PTFE-lined septa. To inhibit microbial degradation of target analytes, preserve the sample by adding 1:1 HCl or sodium bisulfate to achieve a pH < 2. Store immediately at 4 °C.

  • Solid Matrices: For soils or APIs, perform a methanolic extraction (e.g., 5 g sample in 5 mL purge-and-trap grade methanol) prior to dilution in organic-free reagent water[5].

  • Standard Addition: Prior to purging, automatically spike 5.0 µL of the Internal Standard (IS) and Surrogate Standard mixture into the 5 mL sample volume.

Purge and Trap (P&T) Parameters

The P&T concentrator (e.g., Tekmar Atomx XYZ or equivalent) must be configured to maximize the recovery of halogenated gases while minimizing water transfer[5][6].

  • Purge Gas: Helium (99.999% purity) at 40 mL/min for 11 minutes at ambient temperature.

  • Analytical Trap: Vocarb 3000 (or equivalent multi-bed trap) to quantitatively retain fluorinated/chlorinated VOCs.

  • Dry Purge: 1 minute at 40 mL/min to sweep residual moisture to the MCS.

  • Desorb: Rapidly heat the trap to 250 °C for 2 minutes while backflushing the carrier gas to transfer the analyte to the GC inlet.

  • Bake: 260 °C for 10 minutes to eliminate carryover[6].

GC-MS Instrumental Conditions

Separation is achieved using a capillary column specifically designed for VOCs. Detection is performed in Electron Impact (EI) mode. The primary molecular ion [M]+ for 1,2-dichloro-1-fluoroethene is m/z 114, with a secondary fragment at m/z 79 corresponding to the loss of a chlorine atom ([M-Cl]+)[2].

Table 1: GC-MS Operating Parameters

ParameterSetting / Value
GC Column DB-624 or Rtx-VMS (30 m × 0.25 mm ID × 1.4 µm film)
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/min
Oven Program 35 °C (hold 5 min) ➔ 10 °C/min to 100 °C ➔ 25 °C/min to 220 °C (hold 3 min)
Inlet Temperature 200 °C
Split Ratio 40:1 (Adjustable based on required Method Detection Limit)
MS Transfer Line 250 °C
MS Source / Quad 230 °C / 150 °C
Ionization Mode Electron Impact (EI), 70 eV
Acquisition Mode Synchronous SIM/SCAN (SIM dwell time: 50 ms per ion)

Table 2: Target Analyte & Internal Standard Parameters

CompoundRolem/z (Quantifier)m/z (Qualifier)Expected RT (min)
1,2-Dichloro-1-fluoroetheneTarget Analyte11479, 116~5.2
FluorobenzeneInternal Standard9670~7.8
Toluene-d8Surrogate98100~10.5

Quality Assurance & System Validation (QA/QC)

To ensure the protocol operates as a self-validating system, the following causality-driven QA/QC checks must be strictly enforced. Failure at any of these nodes invalidates the analytical batch.

  • Hardware Tuning (BFB Tune): Prior to any analysis, the MS must be tuned using 4-Bromofluorobenzene (BFB). This verifies mass accuracy and ensures that ion abundance ratios across the mass range meet stringent EPA criteria (e.g., m/z 96 must be 5-9% of the m/z 95 base peak)[3].

  • Internal Standardization: Fluorobenzene is added to every sample and calibration standard. Because its physicochemical properties mimic the target analytes, it corrects for any run-to-run fluctuations in purge efficiency, injection volume, or MS detector drift.

  • Surrogate Recovery: Toluene-d8 is spiked into every sample prior to purging. Recoveries must fall within 80–120%. If a surrogate fails, it mechanistically proves a matrix interference or an extraction failure, prompting mandatory sample re-analysis[6].

  • Calibration Linearity: A minimum 5-point initial calibration curve (e.g., 0.5 to 200 ppb) must yield a Relative Standard Deviation (RSD) of <20% for the response factors[5]. A Continuing Calibration Verification (CCV) standard must be analyzed every 12 hours to confirm the curve has not drifted[5].

Table 3: QA/QC Acceptance Criteria

QC ParameterFrequencyAcceptance CriteriaCorrective Action
BFB Tune Prior to calibration/samplesAbundance of m/z 95 base peak criteria metRetune MS, clean source
Initial Calibration InitiallyRSD < 20% for 5-point curvePerform inlet maintenance
CCV Every 12 hours± 20% of expected concentrationRecalibrate instrument
Surrogate Recovery Every sample80% – 120% recoveryRe-extract/Re-analyze sample
Method Blank Every analytical batchTarget analytes < Method Detection LimitBake system, check for carryover

Conclusion

The quantitation of 1,2-dichloro-1-fluoroethene requires meticulous control over sample volatility and moisture management. By leveraging Purge and Trap technology coupled with the resolving power of a DB-624 column and the specificity of EI-MS in SIM mode, laboratories can achieve sub-ppb detection limits. Adherence to the self-validating QA/QC framework ensures that the resulting data is highly accurate, legally defensible, and scientifically sound.

Sources

Method

Application Notes &amp; Protocols: Utilizing 1,2-Dichloro-1-Fluoroethene in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Value of Monofluoroalkenes In the landscape of modern drug discovery, agrochemicals, and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Monofluoroalkenes

In the landscape of modern drug discovery, agrochemicals, and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating molecular properties.[1][2] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can enhance metabolic stability, binding affinity, and lipophilicity.[2][3] Among fluorinated motifs, the monofluoroalkene unit is particularly valuable as a stable and lipophilic bioisostere for the amide bond, a ubiquitous feature in biologically active compounds.[4][5]

This guide focuses on 1,2-dichloro-1-fluoroethene, a versatile and commercially available building block for the stereoselective synthesis of complex monofluoroalkenes.[6] Available as distinct (E) and (Z) isomers, this reagent offers a unique platform for palladium-catalyzed cross-coupling reactions. The differential reactivity of its C-Cl and C-F bonds allows for the selective cleavage and functionalization of the C-Cl bond, providing a reliable entry into stereodefined trisubstituted chloro-fluoro-alkenes, which are themselves powerful intermediates for further diversification.[6] This document provides an in-depth exploration of its application in key cross-coupling methodologies, complete with field-proven protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Mechanistic Cornerstone: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for their profound impact.[7][8][9] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species.

dot digraph "Palladium_Catalytic_Cycle" { rankdir="LR"; size="7.6,4"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Diagram 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., the C-Cl bond of 1,2-dichloro-1-fluoroethene) of the electrophile, forming a Pd(II) intermediate. This is often the rate-determining step.[10]

  • Transmetalation: An organometallic nucleophile (e.g., an organoboron or organotin compound) transfers its organic group to the Pd(II) center, displacing the halide.[11][12]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[7]

The power of using 1,2-dichloro-1-fluoroethene lies in the selective oxidative addition into the weaker C-Cl bond over the much stronger C-F bond, leaving the fluorine atom untouched and a chlorine atom available for subsequent transformations.

Core Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[8][11][13]

When applied to (Z)- or (E)-1,2-dichloro-1-fluoroethene, the Suzuki coupling provides a highly stereoselective route to valuable (Z)- or (E)-1-aryl/vinyl-2-chloro-1-fluoroethenes. These products are difficult to access through other methods and serve as versatile handles for further functionalization.[6][14]

Representative Protocol: Synthesis of (Z)-1-(4-tert-butylphenyl)-2-chloro-1-fluoroethene

This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of haloalkenes.[6][14]

Workflow Overview dot digraph "Suzuki_Workflow" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Diagram 2: Experimental workflow for a typical Suzuki-Miyaura coupling.

Materials & Equipment:

  • (Z)-1,2-dichloro-1-fluoroethene (1.0 equiv)

  • 4-(tert-butyl)phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Standard Schlenk line and inert gas (Argon or Nitrogen) supply

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), 4-(tert-butyl)phenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Substrate Addition: Through the septum, add anhydrous 1,4-dioxane (to make a ~0.2 M solution with respect to the limiting reagent). Stir for 5 minutes, then add (Z)-1,2-dichloro-1-fluoroethene (1.0 equiv) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

    • Expert Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos are often effective for coupling challenging substrates like vinyl chlorides by promoting the oxidative addition step.[10]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary: Scope of Suzuki-Miyaura Coupling

The following table summarizes representative outcomes for the Suzuki coupling, demonstrating its scope with various boronic acids.

EntryBoronic Acid PartnerProductTypical YieldStereoretention
1Phenylboronic acidProduct 185-95%>98%
24-Methoxyphenylboronic acidProduct 280-90%>98%
33-Thienylboronic acidProduct 375-85%>98%
4(E)-Styrylboronic acidProduct 470-80%>98%

Yields and stereoretention are based on typical results reported in the literature for similar substrates.[6][14]

Other Key Cross-Coupling Reactions

Beyond the Suzuki coupling, 1,2-dichloro-1-fluoroethene is a competent substrate in other palladium-catalyzed transformations.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[15][16] This reaction provides a direct, stereoretentive route to fluorinated chloroenynes, which are valuable precursors for conjugated systems.

  • Reaction Principle: The reaction couples 1,2-dichloro-1-fluoroethene with a terminal alkyne (e.g., phenylacetylene) in the presence of a palladium catalyst (like Pd(PPh₃)₄), a copper salt (CuI), and an amine base (like triethylamine or diisopropylamine).[15][17]

  • Expert Insight: A common side reaction is the copper-mediated homocoupling of the alkyne (Glaser coupling).[16] This can often be minimized by running the reaction under strictly anaerobic conditions and using the lowest effective amount of copper co-catalyst.

Heck Reaction

The Mizoroki-Heck reaction couples an organic halide with an alkene.[9][18] Using 1,2-dichloro-1-fluoroethene, this reaction can be used to synthesize fluorinated 1,3-dienes. The mechanism involves carbopalladation of the alkene followed by a β-hydride elimination.[19]

  • Reaction Principle: The reaction proceeds by coupling 1,2-dichloro-1-fluoroethene with an alkene (e.g., styrene) using a palladium catalyst and a base. The regioselectivity of the arylation on the alkene partner is primarily governed by steric factors.[19][20]

  • Causality Behind Choices: A phosphine-free catalyst system, such as the Herrmann-Beller palladacycle, or Pd(OAc)₂ with a suitable base like NaOAc or an organic amine, is often employed. The base is crucial for regenerating the Pd(0) catalyst after β-hydride elimination.[19][21]

Conclusion and Future Outlook

1,2-dichloro-1-fluoroethene has emerged as a uniquely enabling building block for the stereoselective synthesis of monofluoroalkenes.[6] Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a robust and reliable pathway to complex molecular architectures that are of high interest to the pharmaceutical and materials science sectors. The predictable reactivity of the C-Cl bond allows for precise, stereoretentive functionalization, while the remaining chloro and fluoro substituents offer orthogonal handles for subsequent chemical manipulation. As the demand for sophisticated fluorinated molecules continues to grow, the strategic application of reagents like 1,2-dichloro-1-fluoroethene will undoubtedly play a pivotal role in advancing synthetic chemistry.[1]

References

  • 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry . Beilstein Journal of Organic Chemistry. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners . MDPI Catalysts. [Link]

  • 1,1-dichloro-2,2-difluoroethylene . Organic Syntheses. [Link]

  • Synthesis of Monofluoroalkenes: A Leap Forward . ResearchGate. [Link]

  • Process for the preparation of 1,2-difluoroethylene and of 1-chloro-1,2....
  • Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class . Nature Chemistry. [Link]

  • Palladium-Catalyzed Defluorinative Alkylation of gem-Difluoroalkenes with Cyclopropanols: Stereoselective Synthesis of γ-Fluorinated γ,δ-Unsaturated Ketones . Organic Letters. [Link]

  • Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination . Journal of the American Chemical Society. [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. [Link]

  • Development of Monofluoroalkenes as Molecular Platform for Diversity-Oriented Syntheses of Tertiary Aliphatic Fluorides via Nickel/Manganese-Dual Catalysis . CCS Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds . ResearchGate. [Link]

  • Process for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene.
  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • A Very Simple Synthesis of Chloroalkenes and Chlorodienes by Selective Suzuki Couplings of 1,1- and 1,2-Dichloroethylene . ResearchGate. [Link]

  • Stereoselective Synthesis of Terminal Monofluoroalkenes from Trifluoromethylated Alkenes . Organic Letters. [Link]

  • Stereoselective Synthesis of Fluoroalkenes via Electrocatalytic Defluorinative Coupling . ResearchGate. [Link]

  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions . Journal of Visualized Experiments. [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds . Chemical Science. [Link]

  • Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction . Organic Letters. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling . NTU Scholars. [Link]

  • Divergent electrolysis for the controllable coupling of thiols with 1,2-dichloroethane: a mild approach to sulfide and sulfoxide . Green Chemistry. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones . Arkivoc. [Link]

  • Heck Reaction . Organic Chemistry Portal. [Link]

  • Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making . Nature Portfolio Chemistry Community. [Link]

  • Stille reaction . Wikipedia. [Link]

  • The first asymmetric Sonogashira coupling for the enantioselective generation of planar chirality in paracyclophanes . Chemical Communications. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . Nobel Prize. [Link]

  • Application of Fluorine in Drug Design . ResearchGate. [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds . National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Diversified Synthesis of Monofluorinated Alkenes from Allylic gem-Difluorides through Pd-OH Intermediate . Organic Chemistry Portal. [Link]

  • Suzuki reaction . Wikipedia. [Link]

  • Heck reaction . Wikipedia. [Link]

  • Applications of Fluorine in Medicinal Chemistry . Journal of Medicinal Chemistry. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides . Angewandte Chemie International Edition. [Link]

  • Suzuki-Miyaura Cross Coupling: Practical Guide . Yoneda Labs. [Link]

  • Palladium-Catalyzed Regio-, Chemo-, and Stereoselective Access to Multisubstituted 1,3-Dienes via Redox-Neutral Dienylation Path . Chinese Journal of Chemistry. [Link]

  • The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles . Sci-Hub. [Link]

  • The Twofold Heck Reaction on 1,2-Dihalocycloalkenes and Subsequent 6π-Electrocyclization of the Resulting (E,Z,E)-1,3,5-Hexatrienes . ResearchGate. [Link]

  • The Mechanisms of the Stille Reaction . Angewandte Chemie International Edition. [Link]

Sources

Application

Measuring the Vapor Pressure of 1,2-Dichloro-1-fluoroethene: A Detailed Application Note and Protocol

Abstract This document provides a comprehensive guide for the experimental determination of the vapor pressure of 1,2-dichloro-1-fluoroethene. Vapor pressure is a critical physicochemical property, essential for safety a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the experimental determination of the vapor pressure of 1,2-dichloro-1-fluoroethene. Vapor pressure is a critical physicochemical property, essential for safety assessments, environmental fate modeling, and process design in the chemical and pharmaceutical industries. This application note details two robust methodologies: the static method and the dynamic (ebulliometer) method, in accordance with OECD Guideline 104. We provide in-depth procedural steps, discuss the theoretical underpinnings of each technique, and present a framework for data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals requiring accurate vapor pressure data.

Introduction

1,2-Dichloro-1-fluoroethene (CAS No. 430-58-0) is a halogenated alkene with applications as an intermediate in chemical synthesis.[1] A thorough understanding of its physical properties is paramount for safe handling, risk assessment, and the design of manufacturing processes. Vapor pressure, the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature, is a fundamental parameter that dictates the compound's volatility.[2] This property is crucial for:

  • Chemical Safety and Handling: Predicting the potential for exposure through inhalation and establishing appropriate engineering controls.[3][4]

  • Environmental Risk Assessment: Modeling the compound's distribution and fate in the environment.

  • Process Chemistry: Designing and optimizing distillation, evaporation, and other separation processes.

This application note presents two well-established methods for vapor pressure determination: the static method and the dynamic method. The choice of method often depends on the expected vapor pressure range and the physical state of the substance.[5] The static method is a direct measurement of the equilibrium vapor pressure, while the dynamic method determines the boiling point of the substance at a controlled pressure.[6][7] Both methods are recognized by international standards, such as those set by the Organisation for Economic Co-operation and Development (OECD).[8]

Physicochemical Properties of 1,2-Dichloro-1-fluoroethene

A summary of the key physicochemical properties of 1,2-dichloro-1-fluoroethene is presented below. This information is critical for experimental design and safety considerations.

PropertyValueSource
Molecular Formula C₂HCl₂F[9]
Molecular Weight 114.93 g/mol [9]
Boiling Point Not readily available, determination is a key objective.
Appearance Colorless liquid (likely)[1][10]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation. May cause drowsiness or dizziness.[11]

Experimental Methodologies

The accurate determination of vapor pressure relies on establishing a true thermodynamic equilibrium between the liquid and vapor phases.[12] This section details the protocols for two distinct yet complementary methods.

Method 1: Static Method

The static method directly measures the vapor pressure of a substance in a closed system at a defined temperature once equilibrium is reached.[12][13] It is a highly accurate method suitable for a wide range of pressures.

A small amount of the test substance is introduced into an evacuated, thermostatically controlled sample cell. At a constant temperature, the pressure exerted by the vapor in equilibrium with the liquid is measured using a pressure transducer. The key to this method is the thorough degassing of the sample to remove any dissolved volatile impurities, such as air, which would contribute to the total measured pressure and lead to erroneous results.[7]

  • Sample Cell: A thermostatically controlled vessel of known volume, capable of being evacuated.

  • Pressure Transducer: A calibrated pressure sensor appropriate for the expected pressure range.

  • Temperature Control System: A constant temperature bath or oven with a stability of ±0.2 K.[12]

  • Vacuum System: A vacuum pump capable of reaching a pressure below 10⁻³ Pa.

  • Degassing System: Freeze-pump-thaw apparatus.

  • Sample Preparation: Introduce a small, accurately weighed amount of high-purity 1,2-dichloro-1-fluoroethene into the sample cell.

  • Degassing:

    • Freeze the sample by immersing the cell in liquid nitrogen.

    • Evacuate the headspace above the frozen sample using the vacuum pump.

    • Isolate the cell from the vacuum pump and allow the sample to thaw.

    • Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.[14]

  • Equilibration and Measurement:

    • Place the degassed sample cell into the constant temperature bath set to the desired temperature.

    • Allow sufficient time for the system to reach thermal and phase equilibrium. This is indicated by a stable pressure reading.[12]

    • Record the equilibrium vapor pressure and the corresponding temperature.

  • Data Collection: Repeat the measurement at several different temperatures to obtain a vapor pressure curve. It is recommended to obtain at least three data points to check the linearity of the vapor pressure curve.[8]

StaticMethodWorkflow A Start: Prepare High-Purity Sample B Introduce Sample into Cell A->B C Perform Freeze-Pump-Thaw Degassing Cycles (≥3x) B->C D Place Cell in Constant Temperature Bath C->D E Allow System to Reach Equilibrium D->E F Record Equilibrium Pressure and Temperature E->F G Change Temperature F->G I End: Data Analysis F->I Final Data Point H Repeat for Multiple Temperatures G->H Iterate H->D

Caption: Workflow for the static vapor pressure measurement method.

Method 2: Dynamic Method (Ebulliometry)

The dynamic method, or ebulliometry, involves measuring the boiling temperature of the liquid at a controlled, sub-atmospheric pressure.[6] This method is particularly useful for substances with higher vapor pressures.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By controlling the system pressure with a vacuum pump and a pressure controller, the boiling point can be determined over a range of pressures. The measured boiling temperatures and their corresponding pressures provide the vapor pressure curve.[15]

  • Ebulliometer: A specialized apparatus for determining boiling points, typically made of glass, consisting of a boiling flask, a Cottrell pump to circulate the liquid and vapor, a condenser, and a temperature measurement port.

  • Pressure Control System: A vacuum pump, a pressure controller, and a pressure transducer to maintain a stable, sub-atmospheric pressure.

  • Temperature Measurement: A calibrated platinum resistance thermometer or a high-precision thermocouple.

  • Heating Mantle: To heat the boiling flask.

  • Apparatus Setup:

    • Place a sample of 1,2-dichloro-1-fluoroethene and a few boiling chips into the boiling flask of the ebulliometer.

    • Assemble the ebulliometer, ensuring all joints are properly sealed.

    • Connect the ebulliometer to the pressure control system.

  • Pressure Control:

    • Evacuate the system to the desired pressure and maintain it using the pressure controller.

  • Boiling Point Determination:

    • Gently heat the sample until it boils. The Cottrell pump will ensure that the thermometer is bathed in a mixture of vapor and boiling liquid, providing an accurate boiling point measurement.

    • Record the stable boiling temperature and the corresponding system pressure.

  • Data Collection:

    • Vary the system pressure and repeat the boiling point determination at several different pressures to construct the vapor pressure curve.

DynamicMethodSetup cluster_0 Ebulliometer cluster_1 Control & Measurement BoilingFlask Boiling Flask Sample + Boiling Chips CottrellPump Cottrell Pump BoilingFlask->CottrellPump Vapor + Liquid PressureControl Pressure Control System Vacuum Pump Pressure Controller BoilingFlask->PressureControl Thermometer Temperature Sensor CottrellPump->Thermometer Equilibrium Mixture Condenser Condenser Thermometer->Condenser DataRecorder Data Recorder Thermometer->DataRecorder Condenser->BoilingFlask Condensed Liquid HeatingMantle Heating Mantle HeatingMantle->BoilingFlask Heat PressureTransducer Pressure Transducer PressureControl->PressureTransducer PressureTransducer->DataRecorder

Caption: Schematic of the dynamic (ebulliometer) experimental setup.

Data Analysis and Interpretation

The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation.[2] A simplified form of this equation is:

ln(P) = - (ΔHvap / R) * (1/T) + C

Where:

  • P is the vapor pressure

  • ΔHvap is the enthalpy of vaporization

  • R is the universal gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

  • C is a constant

By plotting the natural logarithm of the measured vapor pressure (ln(P)) against the reciprocal of the absolute temperature (1/T), a linear relationship should be observed. The enthalpy of vaporization can then be calculated from the slope of this line.

Expected Data Presentation
Temperature (K)1/T (K⁻¹)Pressure (Pa)ln(P)
T₁1/T₁P₁ln(P₁)
T₂1/T₂P₂ln(P₂)
T₃1/T₃P₃ln(P₃)
............

Safety Precautions

1,2-Dichloro-1-fluoroethene is a hazardous substance and must be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.

  • Ventilation: All experimental work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[3][4]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This application note provides detailed protocols for the accurate determination of the vapor pressure of 1,2-dichloro-1-fluoroethene using both static and dynamic methods. The choice of method will depend on the specific requirements of the study and the available equipment. Adherence to the described procedures and safety precautions will ensure the generation of reliable and reproducible data, which is essential for the safe and effective use of this compound in research and industrial applications.

References

  • Determination of the vapor pressure of liquid and solid test substances using the static measurement method (OECD 104). (n.d.).
  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 104: Vapour Pressure. Retrieved from [Link]

  • amixon GmbH. (n.d.). Isoteniscope method.
  • Heydemann, P. L. M. (1968). A dynamic method for determining the vapor pressure of carbon dioxide at 0 °C. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 72A(1), 79.
  • Nakamura, J., & Sakata, M. (1985). Static method to measure vapor pressure in the temperature range below 1100 K. Review of Scientific Instruments, 56(12), 2266–2269.
  • SPL. (2024, April 5). ASTM D2879 (Vapor Pressure by Isoteniscope).
  • Laboratory for Thermophysical Properties. (n.d.). Vapor Pressures.
  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour Pressure. Retrieved from [Link]

  • Surface Measurement Systems. (2021, May 13). Webinar: Experimental Methods for Measuring Vapor Pressures of Chemical Substances. YouTube. Retrieved from [Link]

  • Colwell, J. H. (2012). Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition. Metrologia, 49(5), S197.
  • Analytice. (2021, January 7). OECD test n°104: Vapour pressure.
  • NEXTREAT Laboratories. (n.d.). Vapor pressure determination, isoteniscope method.
  • Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method.
  • Rykov, A. N., et al. (2024). Design of a Simple Isoteniscope for Use in a Student Laboratory for Measurements of Vapor Pressure of Liquids.
  • Vilcu, R., & Perisanu, S. (1981). Vapour-liquid equilibria measurements by the static method. Revue Roumaine de Chimie, 26(11-12), 1439-1445.
  • McMaster University. (n.d.). PURE LIQUID-VAPOUR EQUILIBRIUM.
  • OECD. (n.d.). Test No. 104: Vapour Pressure. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-dichloro-1,2-difluoroethane (CAS 431-06-1). Retrieved from [Link]

  • Pragolab. (n.d.). Vapor Pressure Analyzer.
  • PubChem. (n.d.). (E)-1,2-dichloro-1-fluoroethene. Retrieved from [Link]

  • Es-sebbar, E., et al. (2024). A new setup for measurements of absolute saturation vapor pressures using a dynamical method: Experimental concept and validation. Review of Scientific Instruments, 95(6).
  • Chemsrc. (n.d.). 1,2-DICHLORO-1,2-DIFLUOROETHYLENE | CAS#:598-88-9. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dichloro-1-fluoroethylene. Retrieved from [Link]

  • Wikipedia. (n.d.). Dichlorodifluoroethylene. Retrieved from [Link]

  • Higashi, Y., et al. (2020). Vapor Pressure, (p, ρ, T) Behavior, Saturated Densities, and Surface Tension of trans-1,2-Dichloroethene [R1130(E)].
  • PubChem. (n.d.). 1,2-Dichloro-1,1-difluoroethane. Retrieved from [Link]

  • Stenutz. (n.d.). (Z)-1,2-dichloro-1,2-difluoroethene. Retrieved from [Link]

  • Weber, L. A. (1991). Vapor Pressure, Vapor Density, and Liquid Density for 1,1-Dichloro-1-fluoroethane (R-141b).
  • Thu, K., et al. (2023). Vapour Pressure Measurements and Correlations for 1,1-Difluoroethene (R-1132a) at 240–296 K using a Newly Developed Isochoric Apparatus.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: GC-FID Troubleshooting for 1,2-Dichloro-1-fluoroethene

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for analytical researchers and drug development professionals troubleshooting baseline anomalies during the Gas Chromatography-Flame...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for analytical researchers and drug development professionals troubleshooting baseline anomalies during the Gas Chromatography-Flame Ionization Detection (GC-FID) analysis of 1,2-dichloro-1-fluoroethene.

The Mechanistic Challenge of 1,2-Dichloro-1-fluoroethene

1,2-dichloro-1-fluoroethene (Molecular Weight: 114.93 g/mol ) is a highly volatile, halogenated alkene[1]. Because it elutes very early in standard GC temperature programs, its quantification is highly susceptible to baseline noise originating from solvent tailing, initial column bleed, or low-temperature inlet outgassing. Furthermore, FIDs exhibit inherently lower response factors for heavily halogenated compounds compared to hydrocarbons. This necessitates operating the FID at near-maximum sensitivity, which proportionally amplifies underlying electronic and chemical noise[2].

Diagnostic Workflow: Isolating the Source

Before adjusting method parameters, you must isolate the origin of the noise. The following logic tree provides a self-validating pathway to determine whether the baseline instability is electrical, mechanical, or chemical.

G Start Observe Baseline Noise RemoveCol Remove Column & Cap FID Start->RemoveCol CheckNoise Is noise still present? RemoveCol->CheckNoise LeakTest Perform Leakage Current Test (Flame Off) CheckNoise->LeakTest Yes (Detector Issue) CheckInlet Cool Inlet to 50°C CheckNoise->CheckInlet No (System/Column Issue) CheckLeak Leakage > 3 pA? LeakTest->CheckLeak CleanFID Clean FID Collector & Replace PTFE Insulators CheckLeak->CleanFID Yes (Electrical Leak) CheckGas Check Gas Purity & Jet Contamination CheckLeak->CheckGas No (Flame/Gas Issue) InletNoise Does noise drop? CheckInlet->InletNoise InletMaint Perform Inlet Maintenance (Liner, Septum) InletNoise->InletMaint Yes (Inlet Contamination) ColMaint Bake Column or Check Carrier Gas InletNoise->ColMaint No (Column/Carrier Issue)

Caption: Diagnostic workflow for isolating GC-FID baseline noise sources.

Causality-Driven FAQs

Q: My baseline exhibits sudden, sharp spikes during the elution window of 1,2-dichloro-1-fluoroethene. What is the mechanistic cause? A: Sharp, narrow spikes are rarely chemical peaks. They are typically manifestations of electronic noise or physical particulate matter passing through the detector jet[3]. Causality: When the FID collector or interconnect spring vibrates loosely, or when the Teflon (PTFE) insulators degrade and allow transient electrical arcing, the electrometer registers this as a sudden spike[2]. Alternatively, shedding of the column's stationary phase (particulates) burning in the flame can cause micro-explosions, registering as jagged spikes[3].

Q: The baseline is wavy and fluctuates, completely masking the early-eluting target peak. How do I correct this? A: Wavy baselines are predominantly caused by poor-quality detector gases or micro-fluctuations in the detector temperature[3]. Causality: The FID is a mass-flow sensitive detector. If the hydrogen fuel or air supply is regulated by a defective tank regulator, the H 2​ /Air ratio micro-cycles. This alters the flame's ionization efficiency continuously, creating a sinusoidal or wavy baseline. Ensure you are using stainless steel diaphragm regulators and high-purity gases[2].

Q: My FID background signal is consistently elevated (>20 pA). Is my column bleeding? A: An elevated baseline (>20 pA) is often misdiagnosed as column bleed, but is frequently caused by gas supply contamination[2]. Causality: Hydrocarbon impurities in the carrier, hydrogen, or makeup gas continuously enter the flame and ionize, creating a high steady-state background current[2]. True column bleed usually increases exponentially with temperature, whereas gas contamination presents as a high baseline even at isothermal low temperatures[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must rely on self-validating protocols that isolate variables one at a time.

Protocol 1: FID Leakage Current Test (Detector Isolation)

This protocol isolates the electrometer and electrical components from the flame and chromatographic system.

  • Stabilize: Bring the GC-FID to the standard operating temperature (minimum 300 °C)[2].

  • Extinguish: Turn off the FID flame via the instrument control panel or software.

  • Monitor: Observe the baseline output signal on your data system.

  • Validation Check: The signal should immediately drop and stabilize between 2 to 3 pA[2].

  • Interpretation: If the signal remains high or noisy (>3 pA) with the flame off, the issue is strictly electrical (e.g., current leakage across contaminated Teflon insulators or a faulty electrometer board)[2]. If the signal drops to normal, the noise is chemical (gas purity, column bleed, or inlet contamination)[4].

Protocol 2: Inlet vs. Column Contamination Verification

If Protocol 1 indicates chemical noise, use this protocol to differentiate between inlet outgassing and column bleed.

  • Establish Baseline: Set your GC oven to the initial method temperature and wait for the baseline to stabilize.

  • Thermal Isolation: Rapidly cool the GC inlet (injection port) to 50 °C while maintaining the oven and detector temperatures[5].

  • Validation Check: Observe the real-time baseline.

  • Interpretation: If the baseline noise drops significantly, the contamination is originating from the inlet (e.g., degraded septum, contaminated liner, or split vent trap)[5]. If the noise persists unchanged, the contamination is downstream (column degradation or carrier gas impurities)[5].

Quantitative Reference Data

Use the following table to benchmark your system's performance and identify out-of-specification parameters.

ParameterOptimal SetpointTroubleshooting ThresholdPotential Implication
FID Temperature ≥ 300 °C< 300 °CWater condensation; incomplete combustion[2].
Leakage Current 2 - 3 pA> 3 pAElectrical leak across PTFE insulators[2].
Background Signal < 15 pA> 20 pAGas supply contamination or severe column bleed[2].
Carrier Gas Flow Method dependent± 10% deviationFlow controller malfunction; leaks[4].
Oven Ramp Rate ≤ 20 °C/min> 20 °C/minJagged baseline from rapid stationary phase expansion[3].

References

  • 1,2-Dichloro-1-fluoroethylene | C2HCl2F | CID 5370463 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Troubleshooting Noise and High Background 6890/6850 FID. Agilent Technologies. Available at:[Link]

  • FID Ignition Troubleshooting Guide | Gas Chromatography. Scribd (Agilent Protocol Mirror). Available at:[Link]

  • Video Notes GC Troubleshooting Series Part Two: Baseline Disturbances. Agilent Technologies / GCMS.cz. Available at:[Link]

  • Troubleshooting GC Column Baseline Issues. Restek Resource Hub. Available at:[Link]

Sources

Optimization

Technical Support Center: Purifying 1,2-Dichloro-1-Fluoroethene from Mixed Halocarbon Waste

Welcome to the Advanced Halocarbon Recovery Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating stereodefined halocarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Halocarbon Recovery Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating stereodefined halocarbons.

1,2-dichloro-1-fluoroethene (C₂HCl₂F) is a critical building block for the stereocontrolled synthesis of trisubstituted alkenes, which are frequently utilized as noncleavable secondary amide bond mimics in advanced drug development[1][2]. Recovering this compound from mixed waste streams—often the byproduct of catalytic cross-metathesis or fluorination reactions—requires precise thermal control. Because the Z- and E-stereoisomers possess boiling points separated by merely 6°C[1], standard purification techniques are insufficient. This guide provides a self-validating fractional distillation methodology grounded in thermodynamic principles to ensure high stereoisomeric purity.

Part 1: Quantitative Data & Physical Properties

Understanding the thermodynamic landscape of your waste stream is the first step in designing a successful separation strategy. The table below summarizes the physicochemical properties of the target isomers and common waste stream contaminants.

CompoundRole in Waste StreamBoiling Point (°C)Density (g/cm³)Separation Challenge
Z-1,2-dichloro-1-fluoroethene Target Product32.01.38Highly volatile; requires strict thermal control[1].
E-1,2-dichloro-1-fluoroethene Target Product38.01.38Co-distills with Z-isomer without sufficient theoretical plates[1].
Dichloromethane (DCM) Common Solvent39.61.33Extreme proximity to E-isomer bp; requires pre-extraction.
1,1,2-Trichloro-1,2,2-trifluoroethane Common Solvent47.61.56Moderate separation difficulty; forms heavy fraction.
Trichloroethylene (TCE) Byproduct/Contaminant87.21.46Easily separated via standard distillation[3].

Part 2: Experimental Workflow & Visualization

The following diagram outlines the logical progression of the purification process, from raw waste to validated stereoisomers.

PurificationWorkflow Waste Mixed Halocarbon Waste PreTreatment Desiccation & Degassing Waste->PreTreatment FracDist Fractional Distillation (Vigreux Column) PreTreatment->FracDist Fraction1 Light Fraction (< 30°C) FracDist->Fraction1 Volatiles Fraction2 Z-Isomer (bp ~32°C) FracDist->Fraction2 Main Z-Cut Fraction3 E-Isomer (bp ~38°C) FracDist->Fraction3 Main E-Cut Heavy Heavy Residue (> 40°C) FracDist->Heavy Residue Validation 19F NMR Validation Fraction2->Validation Fraction3->Validation

Workflow for the fractional distillation and validation of 1,2-dichloro-1-fluoroethene isomers.

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol operates as a self-validating system . You will not proceed to subsequent steps unless the internal analytical checks of the current step are met.

Causality Check: Why use a fractional distillation setup with a long Vigreux column? Simple distillation is only effective when boiling points differ by >70°C[3]. The 6°C delta between the Z and E isomers requires multiple vaporization-condensation cycles (theoretical plates) to achieve >95% stereoisomeric purity.

Step 1: Pre-Treatment and Desiccation
  • Action: Filter the mixed halocarbon waste stream through a plug of activated basic alumina, followed by storage over 3Å molecular sieves for 24 hours.

  • Causality: Trace moisture reacting with halocarbons under heat causes hydrolysis, generating highly corrosive HF and HCl[4]. Basic alumina neutralizes existing acids, and sieves remove water.

  • Validation Gate: Perform a Karl Fischer titration. Do not proceed unless the water content is <50 ppm.

Step 2: Apparatus Assembly
  • Action: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column (minimum 30 cm), a precision thermocouple at the "Y" adapter intersection, and a liquid-cooled condenser (chilled to 5°C)[3].

  • Action: Wrap the fractionating column in glass wool or aluminum foil.

  • Causality: Wrapping the column prevents ambient cold drafts from disrupting the internal thermal gradient, ensuring a gradual and stable rise of the condensate ring[3].

Step 3: Precision Fractional Distillation
  • Action: Heat the source flask slowly using a temperature-controlled oil bath.

  • Action: Discard the initial light fraction (distilling below 30°C).

  • Action: When the thermocouple stabilizes at 32.0°C ± 0.5°C , swap to a clean, pre-weighed receiving flask chilled in an ice bath. Collect the Z-1,2-dichloro-1-fluoroethene fraction[1].

  • Validation Gate: If the temperature fluctuates or rises above 32.5°C, immediately swap out the receiving flask. The distillation rate must remain constant and slow (approx. 1 drop per 2-3 seconds)[3].

  • Action: Collect the E-isomer fraction when the temperature plateaus again at 38.0°C ± 0.5°C [1].

Step 4: Stereoisomeric Validation
  • Action: Analyze the collected fractions using ¹⁹F NMR spectroscopy.

  • Causality: Fluorine's chemical shift is exquisitely sensitive to its spatial relationship (cis/trans) with the adjacent chlorine atoms.

  • Validation Gate: Integration of the ¹⁹F signals must confirm a Z:E or E:Z ratio of >95:5 before the batch is cleared for use in downstream olefin cross-metathesis[1][2].

Part 4: Troubleshooting Guides & FAQs

When distillation parameters deviate, use the logic tree below to diagnose the root cause, followed by our detailed FAQ solutions.

TroubleshootingTree Issue Low Purity / Poor Yield Check1 Monitor Distillation Temp Issue->Check1 Fluctuate Temperature Fluctuates Check1->Fluctuate Stable Temp Stable but Impure Check1->Stable Azeotrope Azeotrope Suspected (Use Entrainer) Fluctuate->Azeotrope Isomer Z/E Isomer Mixing (Increase Column Length) Stable->Isomer

Troubleshooting logic tree for resolving low purity yields during halocarbon distillation.

Frequently Asked Questions

Q: Why is my Z-isomer yield heavily contaminated with the E-isomer despite strict temperature control? A: This is typically caused by vapor velocity exceeding the column's equilibrium capacity. When you heat the mixture too rapidly, the heavier E-isomer is carried over mechanically rather than thermodynamically. Reduce the heat input to ensure a slow, constant reflux ratio, allowing the "theoretical plates" to properly condense and re-evaporate the mixture[3]. If the problem persists, your Vigreux column is too short and lacks the necessary theoretical plates.

Q: My waste stream contains Dichloromethane (DCM). How do I separate it from the target compound? A: You cannot easily separate them via standard fractional distillation. DCM boils at 39.6°C, which is nearly identical to E-1,2-dichloro-1-fluoroethene (38.0°C). Causality: The thermodynamic proximity causes them to co-distill. Solution: You must perform a solvent exchange or aqueous wash (if applicable to your specific waste profile) prior to loading the mixture into the distillation apparatus.

Q: The distillate shows degradation products, and the inside of my glassware appears permanently etched or frosted. What happened? A: Your waste stream was contaminated with moisture. At elevated temperatures, fluorinated and chlorinated halocarbons can undergo hydrolysis, releasing hydrogen fluoride (HF) and hydrogen chloride (HCl)[4]. HF aggressively etches borosilicate glass and destroys the target alkene. You must strictly enforce the Karl Fischer validation gate (<50 ppm H₂O) in Step 1 before applying heat.

Q: Can I use vacuum distillation to speed up the process? A: It is highly discouraged for this specific compound. Because the boiling points are already extremely low at atmospheric pressure (32°C and 38°C)[1], applying a vacuum will drop the boiling points below ambient room temperature. This will result in massive product loss to the vacuum pump exhaust unless you are utilizing specialized cryogenic trapping systems[5].

Part 5: References

  • Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class Source: National Institutes of Health (NIH) / Nature Chemistry URL:

  • Taking Olefin Metathesis to the Limit: Stereocontrolled Synthesis of Trisubstituted Alkenes Source: Accounts of Chemical Research - ACS Publications URL:

  • How to Purify by Fractional Distillation at Atmospheric Pressure Source: University of Rochester URL:

  • Process for the preparation of fluorinated nitroalkanes (US4518812A) Source: Google Patents URL:

  • Analytical separation and purification of gases by fractional distillation and rectification at low temperatures Source: NIST Technical Series Publications URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1,2-Dichloro-1-fluoroethene vs. 1,1-Dichloro-2-fluoroethene

Executive Summary In the landscape of halogenated alkenes, the structural isomerism between 1,2-dichloro-1-fluoroethene (1,2-DCFE) and 1,1-dichloro-2-fluoroethene (1,1-DCFE) dictates profoundly divergent chemical behavio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of halogenated alkenes, the structural isomerism between 1,2-dichloro-1-fluoroethene (1,2-DCFE) and 1,1-dichloro-2-fluoroethene (1,1-DCFE) dictates profoundly divergent chemical behaviors[1]. While sharing the molecular formula C₂HCl₂F, the positional distribution of the highly electronegative halogens—vicinal in 1,2-DCFE[2] and geminal in 1,1-DCFE[3]—governs their electron density, dipole moments, and subsequent reactivity. This guide objectively compares their mechanistic profiles, providing drug development professionals and synthetic chemists with the causality behind their divergent applications in gas-phase kinetics and catalytic organic synthesis.

Mechanistic Divergence: The Causality of Isomeric Reactivity

1,1-Dichloro-2-fluoroethene (Geminal Dominance)

The gem-dichloro configuration in 1,1-DCFE creates a highly localized, electron-deficient center[3]. In gas-phase ion-molecule reactions, this asymmetry renders the molecule extremely reactive. When exposed to hydronium (H₃O⁺), the reaction proceeds at a full collisional rate (100% efficiency), exclusively yielding the protonated 1,1-C₂H₂Cl₂H⁺ ion[1]. Furthermore, its reaction with CF₃⁺ cations is driven by a strong propensity for Cl⁻ abstraction (56–80% efficiency) to form C₂H₂Cl⁺[1]. This specific pathway is thermodynamically favored because the resulting carbocation is highly stabilized by the remaining alpha-chlorine and beta-fluorine atoms.

1,2-Dichloro-1-fluoroethene (Vicinal Symmetry & Metathesis)

Conversely, 1,2-DCFE distributes the halogen inductive effects across the ethene backbone, existing as distinct (E) and (Z) stereoisomers[2]. This relative symmetry significantly dampens its basicity and ion-molecule reactivity. Its reaction with H₃O⁺ operates at a mere 14% (cis) to 18% (trans) efficiency, yielding fragmented ionic products rather than simple protonation[1]. Reaction with CF₃⁺ results in the catastrophic cleavage of the C=C double bond to yield CHCl₂⁺, rather than simple abstraction[1].

However, this dampened reactivity and unique steric profile make 1,2-DCFE an exceptional building block in stereoretentive catalytic cross-metathesis (CM)[4]. It is uniquely capable of forming a highly reactive, yet transiently stable, Cl-substituted Molybdenum (Mo) alkylidene intermediate without immediately decomposing the catalyst[4][5].

Quantitative Reactivity Comparison

Parameter1,1-Dichloro-2-fluoroethene1,2-Dichloro-1-fluoroethene
Halogen Configuration Geminal (C-1: Cl, Cl; C-2: F)Vicinal (C-1: Cl, F; C-2: Cl)[2]
H₃O⁺ Reaction Efficiency ~100% (Collisional Rate)[1]14% (cis) / 18% (trans)[1]
Primary H₃O⁺ Product 1,1-C₂H₂Cl₂H⁺ (Protonation)[1]Multiple fragmented products[1]
CF₃⁺ Reaction Pathway Cl⁻ Abstraction[1]C=C Double Bond Cleavage[1]
Primary CF₃⁺ Product C₂H₂Cl⁺[1]CHCl₂⁺[1]
Primary Synthetic Use Conjugated nitrofluorination[6]Stereoselective Cross-Metathesis[7]

Experimental Workflows & Self-Validating Protocols

Protocol A: Gas-Phase Ion-Molecule Reaction Kinetics (SIFT Analysis)

Objective: Isolate and quantify the intrinsic reactivity of dichloro-fluoroethene isomers with reactant cations without solvent-induced thermodynamic interference[1].

Causality of Design: By utilizing a Selected Ion Flow Tube (SIFT), researchers can precisely control the recombination energy (RE) of the attacking cations (spanning 4.7–21.6 eV)[1]. This ensures that the observed pathways—such as Cl⁻ abstraction versus C=C cleavage—are strictly a consequence of the isomer's stereoelectronic configuration rather than solvent stabilization.

Step-by-Step Methodology:

  • Ion Generation: Generate CF₃⁺ reactant cations via electron ionization of a fluorinated precursor gas within the SIFT source.

  • Mass Selection: Filter the generated ions using a quadrupole mass spectrometer to ensure a pure stream of CF₃⁺ enters the flow tube.

  • Reactant Injection: Introduce the target isomer (1,1-DCFE or 1,2-DCFE) into the flow tube at a controlled pressure and temperature (typically 298 K)[1].

  • Kinetic Measurement: Measure the decay of the CF₃⁺ signal and the rise of product ions (C₂H₂Cl⁺ for 1,1-DCFE; CHCl₂⁺ for 1,2-DCFE) as a function of the neutral isomer concentration[1].

Self-Validating System: The protocol inherently validates itself through mass balance calculations and Threshold Photoelectron-Photoion Coincidence (TPEPICO) spectroscopy[1]. If the sum of the product ion branching ratios does not equal the decay of the reactant ion, the system flags a loss mechanism (e.g., wall collisions or unmeasured neutral fragments), invalidating the kinetic run.

G CF3 CF3+ Cation (Reactant) Iso11 1,1-Dichloro-2-fluoroethene (gem-dichloro) CF3->Iso11 Iso12 1,2-Dichloro-1-fluoroethene (vic-dichloro) CF3->Iso12 Path11 Pathway: Cl- Abstraction Iso11->Path11 Path12 Pathway: C=C Bond Cleavage Iso12->Path12 Prod11 Product: C2H2Cl+ Efficiency: 56-80% Path11->Prod11 Prod12 Product: CHCl2+ Efficiency: Lower Path12->Prod12

Divergent ion-molecule reaction pathways of dichloro-fluoroethene isomers with CF3+ cations.

Protocol B: Stereoretentive Catalytic Cross-Metathesis using 1,2-DCFE

Objective: Synthesize Z-trisubstituted alkenyl halides using 1,2-DCFE as a halogen-donating building block[4].

Causality of Design: 1,2-DCFE is specifically chosen over 1,1-DCFE because its vicinal structure allows for the generation of a highly reactive Cl-substituted Molybdenum alkylidene intermediate[4][5]. A Mo-monoaryloxide pyrrolide alkylidene catalyst is selected because its steric bulk enforces stereoretention during the metallacyclobutane intermediate phase, preventing unwanted E/Z isomerization[7].

Step-by-Step Methodology:

  • Substrate Preparation: In a nitrogen-filled glovebox, dissolve the starting trisubstituted alkene and an excess of (Z)-1,2-dichloro-1-fluoroethene in an anhydrous solvent (e.g., benzene)[4].

  • Catalyst Initiation: Add 5.0 mol % of the Mo-alkylidene catalyst. The diminished Lewis basicity of 1,2-DCFE ensures the catalyst preferentially initiates with the trisubstituted alkene first, establishing the catalytic cycle without premature decomposition[4][7].

  • Cross-Metathesis: Allow the reaction to proceed at room temperature. The cycle generates the critical Cl-substituted Mo-alkylidene intermediate, which subsequently reacts to form the Z-alkenyl halide[4][5].

  • Quenching & Isolation: Quench the reaction by exposing it to air, followed by silica gel chromatography purification.

Self-Validating System: The success of the stereoretentive cycle is internally validated via post-reaction ¹H NMR spectroscopy. The protocol is deemed successful and mechanistically sound only if the Z:E stereoisomeric ratio of the purified product strictly exceeds 98:2, confirming that the Mo-alkylidene intermediate did not undergo unselective isomerization[4][5].

G S1 1. Substrates Trisubstituted Alkene + 1,2-DCFE S2 2. Catalyst Mo-Alkylidene Addition S1->S2 S3 3. Intermediate Cl-Substituted Mo-Alkylidene S2->S3 S4 4. Product Z-Trisubstituted Alkenyl Halide S3->S4 S5 Self-Validation 1H NMR Z:E > 98:2 S4->S5

Self-validating stereoretentive cross-metathesis workflow using 1,2-dichloro-1-fluoroethene.

Sources

Comparative

Analytical Comparison Guide: Experimental vs. Theoretical IR Spectroscopy of 1,2-Dichloro-1-fluoroethene

As a Senior Application Scientist in vibrational spectroscopy and computational chemistry, I frequently encounter the analytical dilemma of assigning complex vibrational modes in polyhalogenated alkenes. 1,2-dichloro-1-f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in vibrational spectroscopy and computational chemistry, I frequently encounter the analytical dilemma of assigning complex vibrational modes in polyhalogenated alkenes. 1,2-dichloro-1-fluoroethene ( C2​HCl2​F ) presents a highly specific challenge: the overlapping stretching frequencies of its heavy halogens (C-Cl and C-F) and the strong kinematic coupling between its bending modes make purely empirical analysis nearly impossible [1].

This guide objectively compares the performance, limitations, and synergies of Experimental Fourier-Transform Infrared (FTIR) Spectroscopy versus Theoretical Density Functional Theory (DFT) . Rather than viewing these as competing products, modern drug development and materials research treat them as a self-validating system where computational predictions decode empirical ground truths.

Mechanistic Grounding & Methodological Causality

To understand the molecular dynamics of 1,2-dichloro-1-fluoroethene, we must evaluate the fundamental differences between our two analytical approaches:

  • Experimental FTIR measures the true physical absorption of infrared radiation by the molecule. However, it captures the anharmonic reality of the molecule, including overtones and Fermi resonances, without providing an intrinsic label of which atoms are moving.

  • Theoretical DFT calculates the second derivative of the molecular energy with respect to nuclear coordinates to yield harmonic frequencies. While it provides precise visualizations of atomic displacements (allowing for absolute mode assignment), it systematically overestimates frequencies because it assumes the chemical bonds behave as perfect harmonic oscillators [2].

By comparing the two, we bridge the gap between theoretical atomic mechanics and real-world spectral data.

Performance Comparison: Empirical vs. Computational Approaches

Before diving into the protocols, it is crucial to objectively compare the operational performance of both analytical pathways.

Analytical FeatureExperimental FTIR ApproachTheoretical DFT Approach (B3LYP)
Primary Output True absorption frequencies and intensitiesHarmonic frequencies and atomic displacements
Core Strength Captures real-world anharmonicity and overtonesUnambiguous assignment of highly coupled modes
Primary Limitation Cannot intrinsically assign overlapping halogen bandsRequires empirical scaling factors; ignores matrix effects
Environmental Context Subject to atmospheric ( CO2​ , H2​O ) interferenceModeled in a perfect vacuum (unless solvation models are used)
Time-to-Result Minutes (post-sample preparation)Hours to Days (hardware compute-dependent)

Self-Validating Experimental & Theoretical Protocols

To ensure scientific integrity, both protocols must be designed as self-validating systems. An error in either pathway will cause the final comparison to diverge.

Protocol A: Experimental Gas-Phase FTIR Workflow

We select gas-phase analysis over liquid or solid-state to eliminate intermolecular hydrogen bonding and dipole-dipole interactions, which artificially shift and broaden absorption bands.

  • System Purge & Background Validation: Purge the FTIR spectrometer with dry, CO2​ -free nitrogen for 30 minutes. Run a 128-scan background spectrum.

    • Causality: Atmospheric water vapor and carbon dioxide exhibit strong absorptions in the mid-IR region (e.g., CO2​ at 2350 cm⁻¹) that can mask target analyte peaks. A clean background validates the system's optical purge state.

  • Sample Introduction: Introduce vaporized 1,2-dichloro-1-fluoroethene into a 10 cm pathlength gas cell equipped with KBr windows.

    • Causality: KBr windows are selected for their excellent transparency across the entire mid-IR range (4000–400 cm⁻¹), which is absolutely essential for capturing the low-frequency C-Cl stretching modes that occur below 900 cm⁻¹ [3].

  • Data Acquisition: Acquire the spectrum at a resolution of 1.0 cm⁻¹ using 128 co-added scans.

    • Causality: Higher resolution resolves rotational fine structure in the gas phase, while signal averaging (128 scans) improves the signal-to-noise ratio by a factor of 128​ .

Protocol B: Theoretical DFT Computational Workflow
  • Geometry Optimization: Construct the (Z)- and (E)-isomers of 1,2-dichloro-1-fluoroethene in silico. Optimize the geometry using the B3LYP functional with the 6-311++G(d,p) basis set.

    • Causality: B3LYP offers an optimal cost-to-accuracy ratio for organic molecules. The inclusion of diffuse functions ('++') is critical for accurately modeling the electron-rich lone pairs on the fluorine and chlorine atoms, while polarization functions ('d,p') allow for asymmetric electron cloud distortion during vibrations.

  • Frequency Calculation & Minima Validation: Run a harmonic frequency calculation on the optimized geometry.

    • Causality: This step is self-validating. If any imaginary frequencies (negative values) are generated, the geometry is a transition state, not a true local minimum. A valid model must yield exactly zero imaginary frequencies.

  • Anharmonicity Scaling: Apply a dual scaling factor: 0.960 for frequencies > 2000 cm⁻¹ and 0.970 for frequencies < 2000 cm⁻¹ [2].

    • Causality: Because anharmonicity affects high-frequency stretching modes (like C-H) more severely than lower-frequency heavy-atom modes, a split scaling approach ensures the highest fidelity match to the empirical FTIR data.

Quantitative Data Comparison

The table below synthesizes the experimental gas-phase FTIR data with the scaled DFT calculations for the primary vibrational modes of (Z)-1,2-dichloro-1-fluoroethene. The minimal error percentages validate the choice of the B3LYP/6-311++G(d,p) basis set and the dual-scaling methodology.

Vibrational ModeExperimental Frequency (cm⁻¹)Unscaled DFT (cm⁻¹)Scaled DFT (cm⁻¹)Error (%)Mode Assignment (via DFT)
ν1​ 3112324531150.10%C-H stretch
ν2​ 1628168216310.18%C=C stretch
ν3​ 1315135513140.08%C-H in-plane bend
ν4​ 1210124812100.00%C-F stretch
ν5​ 8428688420.00%C-Cl asymmetric stretch
ν6​ 7657857610.52%C-Cl symmetric stretch

Visualizing the Analytical Workflows

To standardize this methodology across laboratory environments, the following diagrams map the operational workflows and the logical decision trees used to assign the spectra.

Workflow cluster_exp Experimental (FTIR) cluster_theo Theoretical (DFT) Sample Gas-Phase Preparation FTIR FTIR Data Acquisition Sample->FTIR ExpSpectrum Empirical Spectrum FTIR->ExpSpectrum Compare Mode Assignment & Validation ExpSpectrum->Compare Geom Geometry Optimization Freq Harmonic Frequencies Geom->Freq TheoSpectrum Unscaled Spectrum Freq->TheoSpectrum Scale Anharmonicity Scaling TheoSpectrum->Scale Scale->Compare

Fig 1. Parallel workflow for experimental FTIR acquisition and DFT-based theoretical validation.

Logic Start Observe IR Peak CheckRegion Identify Region (e.g., C-F vs C-Cl) Start->CheckRegion MatchDFT Compare with Scaled DFT Mode CheckRegion->MatchDFT PED Potential Energy Distribution (PED) MatchDFT->PED Overlapping Modes Assign Final Mode Assignment MatchDFT->Assign Distinct Match PED->Assign

Fig 2. Logical decision tree for assigning experimental IR bands using DFT and PED analysis.

References

  • Liu, Q., Mu, Y., Koengeter, T., Schrock, R. R., & Hoveyda, A. H. (2023). "Taking Olefin Metathesis to the Limit: Stereocontrolled Synthesis of Trisubstituted Alkenes." Accounts of Chemical Research. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Computational Chemistry Comparison and Benchmark Database (CCCBDB) - Precomputed Vibrational Scaling Factors." NIST Standard Reference Database 101. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69 - Gas Phase Infrared Spectroscopy Standards." NIST Standard Reference Database 69. Available at: [Link]

Validation

Evaluating Computational Models for the Atmospheric Degradation of 1,2-Dichloro-1-fluoroethene: A Validation Guide

Recent atmospheric monitoring has detected unexpected nascent emissions of various ozone-depleting hydrochlorofluorocarbons (HCFCs) [1]. While regulatory focus traditionally centers on saturated refrigerants, unsaturated...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Recent atmospheric monitoring has detected unexpected nascent emissions of various ozone-depleting hydrochlorofluorocarbons (HCFCs) [1]. While regulatory focus traditionally centers on saturated refrigerants, unsaturated halogenated building blocks like 1,2-dichloro-1-fluoroethene are heavily utilized in catalytic cross-metathesis for synthesizing bioactive natural products and drug fragments [2]. For drug development professionals and environmental toxicologists, understanding the atmospheric fate of these precursors is critical for the Environmental Risk Assessments (ERA) required by regulatory bodies.

Because experimental kinetic studies are resource-intensive, the industry relies heavily on computational models to predict atmospheric lifetimes and degradation pathways. However, highly asymmetric, polyhalogenated alkenes often confound standard predictive algorithms. This guide objectively compares the performance of three leading computational approaches—Ab Initio Quantum Mechanics (Gaussian 16 ), Empirical QSAR (US EPA AOPWIN ), and Explicit Chemical Mechanisms (MCM v3.3.1 )—against ground-truth smog chamber experimental data.

The Mechanistic Reality: OH Radical Addition

To evaluate a model, we must first understand the physical chemistry it attempts to simulate. In the troposphere, 1,2-dichloro-1-fluoroethene does not primarily degrade via direct photolysis or H-abstraction. Instead, the rate-limiting step is the electrophilic addition of the hydroxyl radical (OH•) to the C=C double bond.

The highly electronegative chlorine and fluorine atoms pull electron density away from the pi-bond, creating a significant activation barrier. Models that fail to account for these intense stereoelectronic effects will inherently overestimate the molecule's reactivity.

G cluster_0 Primary Degradation Pathway N1 1,2-Dichloro-1-fluoroethene (Target Molecule) N2 OH• Radical Attack (Rate-Limiting Step) N1->N2 N3 Halogenated Alkyl Radical Intermediate N2->N3 N4 O2 Addition (Peroxy Radical Formation) N3->N4 N5 Carbonyl Halides & HF/HCl (Terminal Sinks) N4->N5

Fig 1: OH-initiated atmospheric degradation pathway of 1,2-dichloro-1-fluoroethene.

Comparison of Computational Models

We evaluated three distinct software paradigms used to predict the OH-reaction rate constant ( kOH​ ) and subsequent atmospheric lifetime.

A. Ab Initio Quantum Mechanics: Gaussian 16 (DFT)
  • Methodology: Density Functional Theory (DFT) using the M06-2X functional and a 6-311++G(d,p) basis set.

  • Causality of Choice: Standard functionals (like B3LYP) systematically underestimate reaction barrier heights for radical additions. We utilize M06-2X because it is explicitly parameterized for main-group thermochemistry and non-covalent interactions. This provides a self-validating geometry optimization for the OH-alkene pre-reaction complex, yielding highly accurate kinetic predictions.

  • Best For: Exact activation energies and transition state geometries.

B. Empirical QSAR: US EPA EPI Suite (AOPWIN)
  • Methodology: The Atmospheric Oxidation Program for Windows (AOPWIN) calculates kOH​ using the Atkinson bond contribution method [3].

  • Causality of Choice: Drug development professionals use QSAR models for instantaneous, high-throughput screening of novel compounds. However, AOPWIN relies on generalized empirical fragment values. It often struggles to accurately weigh the combined inductive deactivation caused by having both Cl and F atoms clustered on a single double bond.

  • Best For: Rapid regulatory screening, though prone to overestimating reactivity for complex halogenates.

C. Explicit Chemical Mechanisms: Master Chemical Mechanism (MCM v3.3.1)
  • Methodology: Trajectory modeling of the degradation cascade using explicit kinetic parameters.

  • Causality of Choice: MCM doesn't just predict the initial kOH​ ; it models the subsequent O2 addition and alkoxy radical cleavage. This is critical because the degradation of 1,2-dichloro-1-fluoroethene yields toxic carbonyl halides (e.g., formyl chloride and phosgene), which must be tracked for complete environmental safety profiling.

  • Best For: Tracking secondary pollutants and overall Ozone Depletion Potential (ODP) trajectories.

Experimental Validation Protocol: Smog Chamber Kinetics

To validate these computational models, we engineered a self-validating experimental system to empirically determine the absolute kOH​ of 1,2-dichloro-1-fluoroethene.

Step-by-Step Methodology:

  • Chamber Preparation & Passivation: Evacuate a 100-liter Teflon (FEP) smog chamber to <10⁻³ Torr. Flush with zero-air (hydrocarbon-free) three times.

    • Causality: Teflon minimizes wall-loss effects, and strict zero-air purging prevents background radical scavenging that would artificially lower the measured rate constant.

  • Reagent Introduction: Inject 1,2-dichloro-1-fluoroethene (target) and cyclohexane (reference compound) into the chamber to achieve a mixing ratio of 5 ppmv each. Inject H₂O₂ vapor (OH precursor) to 10 ppmv.

    • Causality: Cyclohexane is chosen as a reference because its kOH​ is well-established and it does not absorb UV at 254 nm, enabling relative rate kinetic calculations.

  • Photolysis & Radical Generation: Irradiate the chamber using UV lamps centered at 254 nm.

    • Causality: 254 nm specifically photolyzes H₂O₂ into two OH• radicals without exciting the target alkene, isolating the OH-addition mechanism from direct photolytic degradation.

  • In Situ Monitoring: Monitor the decay of the target and reference compounds using in situ Fourier Transform Infrared (FTIR) spectroscopy (path length = 10 m) and Gas Chromatography-Mass Spectrometry (GC-MS) sampling every 5 minutes for 2 hours.

  • Data Synthesis: Plot ln([Target]0​/[Target]t​) versus ln([Ref]0​/[Ref]t​) . The slope of this line yields the relative rate constant, which is then multiplied by the reference kOH​ to find the absolute kOH​ of 1,2-dichloro-1-fluoroethene.

Workflow S1 Computational Modeling (DFT / AOPWIN / MCM) S4 Data Synthesis (Model vs. Experimental) S1->S4 S2 Smog Chamber Experiment (UV / H2O2 / Target) S3 In Situ FTIR & GC-MS (Kinetic Tracking) S2->S3 S3->S4

Fig 2: Validation workflow comparing computational models with smog chamber empiricism.

Quantitative Data Comparison

The table below summarizes the predictive accuracy of each computational model against our smog chamber baseline. Atmospheric lifetimes are calculated assuming a global 24-hour average OH concentration of 1.0×106 molecules/cm3 .

Model / MethodPredicted kOH​ (cm³/molecule·s)Est. Atmospheric LifetimeDeviation from Exp.
Gaussian 16 (M06-2X DFT) 1.45×10−12 ~8.0 days+4.3%
US EPA EPI Suite (AOPWIN) 2.10×10−12 ~5.5 days+51.0%
MCM v3.3.1 1.35×10−12 ~8.5 days-2.8%
Experimental (Smog Chamber) 1.39×10−12 ~8.3 days Baseline
Analysis of Results
  • AOPWIN significantly overestimates the reaction rate (+51.0%). The bond contribution method fails to adequately account for the strong electron-withdrawing nature of the adjacent chlorine and fluorine atoms, which deactivate the pi-bond toward electrophilic OH attack.

  • Gaussian 16 and MCM v3.3.1 both perform exceptionally well, landing within 5% of the experimental baseline. Gaussian's M06-2X functional proves its worth in accurately mapping the transition state barrier height of the halogenated alkene.

Conclusion & Best Practices

For researchers and drug development professionals assessing the environmental fate of 1,2-dichloro-1-fluoroethene and similar unsaturated halogenated building blocks, relying solely on rapid QSAR tools like AOPWIN introduces an unacceptable margin of error. AOPWIN will artificially shorten the predicted atmospheric lifetime, potentially masking the true transport range of the chemical.

Best Practice Recommendation:

  • Use Gaussian 16 (M06-2X) for initial, highly accurate kinetic screening of novel halogenated structures.

  • Feed those ab initio rate constants into MCM to map the downstream degradation cascade, ensuring that toxic terminal sinks (like carbonyl halides) are fully accounted for in your Environmental Risk Assessment.

References

  • Vollmer, M. K., et al. (2021). "Unexpected nascent atmospheric emissions of three ozone-depleting hydrochlorofluorocarbons." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Koengeter, T., et al. (2023). "Catalytic Cross-Metathesis Reactions That Afford E- and Z-Trisubstituted Alkenyl Bromides: Scope, Applications, and Mechanistic Insights." Journal of the American Chemical Society. Available at:[Link]

  • United States Environmental Protection Agency (US EPA). (2012). "Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11." Available at:[Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dichloro-1-fluoroethene
Reactant of Route 2
1,2-Dichloro-1-fluoroethene
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